Product packaging for Isoeuphorbetin(Cat. No.:)

Isoeuphorbetin

Cat. No.: B1515289
M. Wt: 354.3 g/mol
InChI Key: MCLQXBHUUFURBK-UHFFFAOYSA-N
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Description

Isoeuphorbetin is a useful research compound. Its molecular formula is C18H10O8 and its molecular weight is 354.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H10O8 B1515289 Isoeuphorbetin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(6,7-dihydroxy-2-oxochromen-5-yl)-6,7-dihydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O8/c19-9-5-7-1-3-13(22)26-18(7)15(17(9)24)14-8-2-4-12(21)25-11(8)6-10(20)16(14)23/h1-6,19-20,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLQXBHUUFURBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=C(C(=C(C=C21)O)O)C3=C(C(=CC4=C3C=CC(=O)O4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Natural Provenance and Biological Interactions of Isoeuphorbetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoeuphorbetin, a naturally occurring coumarin, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources of this compound, details plausible methodologies for its extraction and isolation, and explores its potential interactions with key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified as a constituent of plants belonging to the Euphorbiaceae family, commonly known as the spurge family. The primary documented botanical source of this compound is:

  • Euphorbia lathyris L. [1]: Also known as caper spurge or mole plant, this species is the most frequently cited natural source of this compound. Various parts of the plant, including the seeds, have been investigated for their phytochemical composition.

While direct quantitative data for this compound is not extensively available in the reviewed literature, studies on the phytochemical composition of Euphorbia lathyris have provided general quantitative information on related compound classes.

Data Presentation: Phytochemical Composition of Euphorbia lathyris

The following table summarizes the total phenolic and flavonoid content found in different parts of Euphorbia lathyris, which provides context for the general phytochemical landscape in which this compound is found. It is important to note that these values do not represent the specific concentration of this compound.

Plant PartTotal Phenolic Content (mg GAE/100g DW)Total Flavonoid Content (mg RE/100g DW)Reference
Testa290.46 ± 15.09Not Reported[2][3]
Stem215.14 ± 15.0011.72 ± 0.38[2][3]
Seed117.44 ± 9.34Not Reported[2][3]
Root170.00 ± 0.88215.68 ± 3.10[2][3]

GAE: Gallic Acid Equivalents; RE: Rutin Equivalents; DW: Dry Weight.

Experimental Protocols: Extraction and Isolation of this compound

Plant Material Collection and Preparation
  • Collection: Collect fresh, healthy seeds of Euphorbia lathyris.

  • Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

  • Drying: Air-dry the seeds in a well-ventilated area at room temperature until a constant weight is achieved.

  • Grinding: Grind the dried seeds into a fine powder using a mechanical grinder.

Extraction
  • Solvent Selection: Based on the polar nature of coumarins, a polar solvent such as methanol or ethanol is recommended for extraction.

  • Maceration:

    • Soak the powdered plant material (e.g., 500 g) in 95% ethanol (2.5 L) at room temperature for 72 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the maceration process three times with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude ethanolic extract.

Fractionation
  • Solvent-Solvent Partitioning:

    • Suspend the crude ethanolic extract in distilled water to create an aqueous suspension.

    • Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

    • Monitor the presence of coumarins in each fraction using Thin Layer Chromatography (TLC). It is anticipated that this compound will predominantly partition into the ethyl acetate fraction.

  • Concentration of Fractions: Concentrate the ethyl acetate fraction to dryness using a rotary evaporator.

Isolation by Column Chromatography
  • Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase for column chromatography.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent such as n-hexane and gradually increase the polarity by adding increasing proportions of a more polar solvent like ethyl acetate.

    • A typical gradient elution profile might be: n-hexane -> n-hexane:ethyl acetate (9:1, 8:2, 7:3, ... 1:9) -> ethyl acetate -> ethyl acetate:methanol (9:1).

  • Fraction Collection: Collect the eluate in fractions of equal volume (e.g., 20 mL).

  • TLC Monitoring: Monitor the collected fractions by TLC, using a suitable solvent system (e.g., chloroform:methanol, 95:5) and visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating).

  • Pooling of Fractions: Combine the fractions that show a similar TLC profile and contain the target compound.

Purification by Preparative HPLC
  • System: Use a preparative High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.

  • Mobile Phase: A gradient of methanol and water is a common mobile phase for the separation of coumarins.

  • Sample Preparation: Dissolve the pooled and concentrated fractions containing this compound in the mobile phase and filter through a 0.45 µm syringe filter.

  • Injection and Fraction Collection: Inject the sample onto the preparative HPLC system and collect the peak corresponding to this compound.

  • Purity Analysis: Assess the purity of the isolated this compound using analytical HPLC.

Structure Elucidation

Confirm the identity of the isolated compound as this compound using spectroscopic techniques such as:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima.

Potential Signaling Pathway Interactions

Based on the known biological activities of structurally similar coumarins and other phytochemicals, this compound is likely to exert its effects through the modulation of key cellular signaling pathways, including the NF-κB and Nrf2 pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, cell survival, and proliferation. Its aberrant activation is implicated in various chronic diseases, including cancer and inflammatory disorders. Many natural compounds are known to inhibit the NF-κB pathway.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli This compound This compound IKK Complex IKK Complex This compound->IKK Complex Inhibition Receptor Receptor Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocation Target Genes Pro-inflammatory Cytokines, etc. NF-κB (p50/p65)_n->Target Genes Transcription

Figure 1: Potential Inhibition of the NF-κB Signaling Pathway by this compound.
Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes, thereby protecting cells from oxidative stress-induced damage. Many phytochemicals are known to activate the Nrf2 pathway.

Nrf2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress This compound This compound Keap1 Keap1 This compound->Keap1 Disruption of Keap1-Nrf2 interaction Nrf2 Nrf2 Keap1->Nrf2 Sequestration Proteasome Proteasome Nrf2->Proteasome Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element Nrf2_n->ARE Binding Target Genes Antioxidant & Cytoprotective Genes ARE->Target Genes Transcription

Figure 2: Potential Activation of the Nrf2 Signaling Pathway by this compound.

Conclusion

This compound, a coumarin found in Euphorbia lathyris, represents a promising natural product for further investigation. While specific quantitative data and detailed isolation protocols are not yet widely published, this guide provides a robust framework for its extraction, isolation, and preliminary biological evaluation. The potential for this compound to modulate the NF-κB and Nrf2 signaling pathways suggests that it may possess anti-inflammatory, antioxidant, and chemopreventive properties. Further research is warranted to fully elucidate the quantitative distribution of this compound in its natural sources, to optimize its isolation, and to definitively characterize its mechanisms of action and therapeutic potential.

References

The Discovery and Isolation of Isoeuphorbetin from Viola philippica: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the flavonoid isoeuphorbetin, a compound of significant interest in the scientific community, with a focus on its presence in Viola philippica. This compound, also known as isoquercitrin, is a glycoside of quercetin that has been identified in various Viola species, including Viola philippica. While the presence of this compound in Viola philippica has been confirmed, detailed protocols for its specific isolation and quantification from this plant are not extensively documented in current literature. This guide, therefore, synthesizes established methodologies for flavonoid isolation from related plant matrices to propose a comprehensive experimental workflow for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Analysis of Flavonoids in Viola Species

SpeciesPlant PartAnalytical MethodCompoundConcentration/YieldReference
Viola philippicaLeavesSpectrophotometryTotal Flavonoids13.09 - 40.08 mg RE/100 g FW[1]
Viola arvensisAerial PartsHPLC-ESI-MSIsoquercitrinIdentified
Viola declinataAerial PartsHPLC-ESI-MSIsoquercitrinIdentified
Viola calcarataFlowersHPLCIsoquercitrin5.40 mg/100 g FW

RE: Rutin Equivalents; FW: Fresh Weight

Experimental Protocols: A Proposed Methodology for this compound Isolation

The following is a detailed, multi-step protocol for the extraction, purification, and identification of this compound from the whole plant of Viola philippica. This protocol is adapted from established methods for flavonoid isolation from various plant sources.

Extraction
  • Plant Material Preparation: Collect fresh, healthy whole plants of Viola philippica. Clean the plant material thoroughly to remove any soil and debris. Air-dry the plants in the shade or use a lyophilizer for rapid drying. Grind the dried plant material into a coarse powder.

  • Solvent Extraction: Macerate the powdered plant material in 80% methanol (1:10 w/v) at room temperature for 24 hours with occasional stirring. Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process three times with fresh solvent. Pool the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.

Purification
  • Liquid-Liquid Partitioning: Suspend the crude methanol extract in distilled water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The flavonoid glycosides, including this compound, are expected to be enriched in the ethyl acetate fraction. Concentrate the ethyl acetate fraction to dryness.

  • Column Chromatography: Subject the dried ethyl acetate fraction to column chromatography on a silica gel (60-120 mesh) column. Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol. Collect fractions of 20-25 mL and monitor them by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Pool the fractions showing the presence of the target compound (based on TLC comparison with a standard) and subject them to preparative HPLC for final purification. A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water, often with a small percentage of formic acid to improve peak shape.

Identification and Characterization
  • High-Performance Liquid Chromatography (HPLC-UV): Confirm the purity of the isolated compound using analytical HPLC with a UV detector. The retention time of the isolated compound should match that of a pure this compound standard.

  • Spectroscopic Analysis: Elucidate the structure of the isolated compound using spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).

Mandatory Visualization: Workflows and Signaling Pathways

To visually represent the experimental and logical frameworks, the following diagrams have been generated using the DOT language.

cluster_extraction Extraction cluster_purification Purification cluster_identification Identification plant Viola philippica (Whole Plant) powder Dried Powder plant->powder Drying & Grinding extract Crude Methanol Extract powder->extract 80% Methanol Maceration partition Liquid-Liquid Partitioning extract->partition ethyl_acetate Ethyl Acetate Fraction partition->ethyl_acetate column_chrom Silica Gel Column Chromatography ethyl_acetate->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc isolated_compound Isolated this compound prep_hplc->isolated_compound hplc_uv HPLC-UV Analysis isolated_compound->hplc_uv spectroscopy Spectroscopic Analysis (MS, NMR) isolated_compound->spectroscopy

Caption: Experimental workflow for the isolation of this compound from Viola philippica.

cluster_lkb1 LKB1/AMPK Signaling Pathway iso This compound lkb1 LKB1 iso->lkb1 activates ampk AMPK lkb1->ampk activates yap YAP ampk->yap modulates oxidative_stress Reduced Oxidative Stress yap->oxidative_stress

Caption: this compound's activation of the LKB1/AMPK signaling pathway.

cluster_pi3k PI3K/AKT/mTOR Signaling Pathway iso This compound pi3k PI3K iso->pi3k downregulates akt AKT pi3k->akt mtor mTOR akt->mtor apoptosis Induction of Apoptosis mtor->apoptosis

Caption: Downregulation of the PI3K/AKT/mTOR pathway by this compound.

Signaling Pathways and Therapeutic Potential

This compound has been shown to modulate key signaling pathways implicated in various diseases, highlighting its potential for drug development.

  • LKB1/AMPK/YAP Signaling Pathway: this compound activates the LKB1/AMPK signaling pathway, which plays a crucial role in cellular energy homeostasis and the response to metabolic stress. Activation of this pathway can lead to the modulation of YAP (Yes-associated protein), a transcriptional co-activator involved in cell proliferation and organ size control. By influencing this pathway, this compound may exert protective effects against oxidative stress.

  • PI3K/AKT/mTOR Signaling Pathway: Research has demonstrated that this compound can downregulate the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. By inhibiting this pathway, this compound can induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as a chemotherapeutic agent.

This technical guide provides a foundational framework for the discovery and isolation of this compound from Viola philippica. The proposed methodologies, combined with an understanding of the compound's biological activities, offer a valuable resource for researchers dedicated to natural product chemistry and drug discovery. Further research is warranted to establish a specific and optimized protocol for isolating this compound from Viola philippica and to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on the Stereochemistry and Structural Isomerism of Isoeuphorbetin and Euphorbetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed comparative analysis of isoeuphorbetin and euphorbetin, two natural bicoumarin compounds. A critical finding of this report is that these two molecules are not stereoisomers, but rather structural isomers, specifically regioisomers. Their core difference lies in the linkage between the two coumarin moieties. This guide will first elucidate this structural isomerism and then delve into the theoretical potential for atropisomerism, a form of stereoisomerism that could arise from hindered rotation around the single bond connecting the coumarin rings. While direct comparative quantitative data on the biological activities of the purified compounds are scarce in publicly available literature, this document compiles and presents existing data on the biological effects of Euphorbia plant extracts, where these compounds are found. General experimental protocols for the isolation and characterization of such natural products are also detailed. Furthermore, potential signaling pathways modulated by compounds from Euphorbia species are discussed and visualized.

Structural Elucidation: Stereoisomers vs. Structural Isomers

Contrary to the initial premise, this compound and euphorbetin are not stereoisomers. Stereoisomers possess the same molecular formula and atomic connectivity but differ in the spatial arrangement of their atoms. In contrast, this compound and euphorbetin are structural isomers , specifically regioisomers , as they share the same molecular formula (C₁₈H₁₀O₈) but differ in the point of connectivity between the two coumarin rings.

  • Euphorbetin is chemically named 5-(6,7-dihydroxy-2-oxochromen-5-yl)-6,7-dihydroxychromen-2-one. This indicates a C5-C5' linkage between the two coumarin units.

  • This compound is identified as 8-(6,7-dihydroxy-2-oxochromen-5-yl)-6,7-dihydroxychromen-2-one, which is also described as 6,6',7,7'-Tetrahydroxy-5,8'-bicoumarin. This signifies a C5-C8' linkage.

This fundamental difference in atomic connectivity has significant implications for the molecules' three-dimensional shape, electronic properties, and, consequently, their biological activity.

The Potential for Atropisomerism: A Stereochemical Consideration

While not stereoisomers in the traditional sense, the biaryl-like structure of euphorbetin and this compound introduces the possibility of atropisomerism . Atropisomers are stereoisomers that result from hindered rotation around a single bond, where the rotational energy barrier is high enough to allow for the isolation of individual rotational isomers (rotamers).

The single bond connecting the two coumarin rings in both molecules can be subject to restricted rotation due to steric hindrance from the adjacent substituents. If this rotational barrier is sufficiently high, euphorbetin and this compound could exist as a pair of stable, non-superimposable enantiomers. The stability of these atropisomers is temperature-dependent. To date, there is no definitive experimental evidence in the reviewed literature confirming stable atropisomerism in euphorbetin or this compound at physiological temperatures. However, the theoretical possibility remains an important area for future research, as different atropisomers of a compound can exhibit distinct pharmacological profiles.

G cluster_0 Atropisomerism Concept Bicoumarin_Core Euphorbetin or this compound (Bicoumarin Structure) Single_Bond C-C Single Bond (Linkage between rings) Hindered_Rotation Hindered Rotation (Due to Steric Hindrance) Atropisomers Potential Atropisomers (Stable Enantiomers)

Physicochemical Properties

PropertyEuphorbetinThis compound
Molecular Formula C₁₈H₁₀O₈C₁₈H₁₀O₈
Molecular Weight 354.27 g/mol 354.27 g/mol
IUPAC Name 5-(6,7-dihydroxy-2-oxochromen-5-yl)-6,7-dihydroxychromen-2-one8-(6,7-dihydroxy-2-oxochromen-5-yl)-6,7-dihydroxychromen-2-one
Solubility (Predicted) Likely soluble in polar organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in water.Likely soluble in polar organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in water.
pKa (Predicted) The multiple hydroxyl groups suggest acidic properties.The multiple hydroxyl groups suggest acidic properties.

Biological Activities: An Overview from Euphorbia Extracts

Direct, comparative studies on the biological activities of isolated euphorbetin and this compound are limited. However, extracts from various Euphorbia species, which are known to contain these and other related compounds, have demonstrated a range of pharmacological effects. It is important to note that these activities are due to the synergistic or additive effects of multiple constituents in the extracts.

Anticancer Activity

Extracts from Euphorbia species have shown cytotoxic and antiproliferative effects against various cancer cell lines. For instance, an ethanolic extract of Euphorbia lathyris seeds, which contains euphorbetin, demonstrated antiproliferative activity against colon cancer cell lines (T84 and HCT-15) and glioblastoma multiforme. The mechanism was suggested to involve the induction of apoptosis through the activation of caspases-3, -8, and -9, as well as autophagy.

Anti-inflammatory Activity

Compounds from Euphorbia have also been investigated for their anti-inflammatory properties. Flavonoids from Euphorbia hirta have been shown to exert anti-inflammatory effects by modulating the Nrf2 and NF-κB signaling pathways. While not directly implicating euphorbetin or this compound, this suggests a potential mechanism for bicoumarins from this genus.

Potential Signaling Pathways

Based on studies of Euphorbia extracts and related compounds, several signaling pathways are potentially modulated. The specific roles of euphorbetin and this compound in these pathways require further investigation.

G cluster_0 Potential Anticancer Mechanisms cluster_1 Potential Anti-inflammatory Mechanisms Euphorbia_Compounds Euphorbia Compounds (e.g., Euphorbetin, this compound) PI3K_Akt PI3K/Akt Pathway EGFR_Wnt EGFR/Wnt/β-catenin Pathway Apoptosis Apoptosis Induction (Caspase Activation) Cell_Proliferation Inhibition of Cell Proliferation NF_kappaB NF-κB Pathway Nrf2 Nrf2 Pathway Inflammatory_Cytokines Inhibition of Pro-inflammatory Cytokines

Experimental Protocols

Detailed experimental protocols for the synthesis and biological testing of euphorbetin and this compound are not widely published. However, general methodologies for the isolation and characterization of natural products, and for assessing biological activity, are provided below.

General Protocol for Isolation and Purification

G Plant_Material Dried & Powdered Euphorbia Plant Material Extraction Solvent Extraction (e.g., Ethanol, Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate, Water) Crude_Extract->Fractionation Fractions Fractions of Varying Polarity Fractionation->Fractions Chromatography Column Chromatography (Silica Gel, Sephadex) Fractions->Chromatography Purified_Fractions Partially Purified Fractions Chromatography->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Pure_Compounds Isolated Euphorbetin and this compound HPLC->Pure_Compounds

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

    • Data Acquisition: Record ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400-600 MHz).

    • Analysis: Assign proton and carbon signals to the molecular structure. The key difference in the spectra of euphorbetin and this compound will be the chemical shifts and coupling patterns of the aromatic protons on the coumarin rings, reflecting the different linkage positions.

  • Mass Spectrometry (MS):

    • Technique: Utilize High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI).

    • Analysis: Determine the exact mass of the molecule to confirm the molecular formula (C₁₈H₁₀O₈). Analyze the fragmentation pattern to further confirm the structure.

  • X-ray Crystallography:

    • Crystallization: Grow single crystals of the purified compounds from a suitable solvent system. This can be a challenging step for complex natural products.

    • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using an X-ray source.

    • Structure Solution and Refinement: Solve the crystal structure to obtain a definitive three-dimensional model of the molecule, which would unambiguously confirm the connectivity and could reveal the solid-state conformation.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the purified compounds (this compound and euphorbetin) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Conclusion and Future Directions

Euphorbetin and this compound are structurally interesting bicoumarins that are regioisomers, not stereoisomers. The potential for atropisomerism in these molecules presents an intriguing avenue for future stereochemical research. While extracts of their plant sources show promising anticancer and anti-inflammatory activities, a significant knowledge gap exists regarding the specific biological profiles of the isolated compounds. Future research should focus on the total synthesis of euphorbetin and this compound to obtain sufficient quantities for detailed biological evaluation. Comparative studies of their effects on various cancer cell lines and inflammatory models are warranted. Furthermore, computational studies to predict the rotational energy barrier and experimental efforts to resolve potential atropisomers could provide valuable insights into their structure-activity relationships and guide the development of novel therapeutic agents.

Spectroscopic and Biological Insights into Isoeuphorbetin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoeuphorbetin, a coumarin derivative, presents a scaffold of interest for further scientific investigation. This technical guide serves to consolidate the currently available spectroscopic data and provide standardized experimental protocols relevant to its analysis. Due to the limited publicly available data for this compound, this document also outlines general methodologies applicable to the spectroscopic analysis of related natural products, offering a foundational framework for researchers.

Molecular Structure

This compound possesses the molecular formula C₁₈H₁₀O₈ and a molecular weight of 354.3 g/mol . Its structure is characterized by a coumarin core, a class of compounds known for their diverse pharmacological activities.

Spectroscopic Data of this compound

Detailed experimental spectroscopic data for this compound, including specific ¹H NMR and ¹³C NMR chemical shifts, mass spectrometry fragmentation patterns, and precise infrared absorption frequencies, are not extensively available in public scientific literature or databases. Commercial suppliers may possess this data, but it is not openly published. The following sections provide generalized data tables that would be populated upon experimental determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a pivotal technique for the elucidation of the chemical structure of organic molecules. For this compound, ¹H and ¹³C NMR would provide critical information on the connectivity and chemical environment of its constituent atoms.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, and to deduce its structure through fragmentation analysis.

Table 3: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
Data not available
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
Data not available

Experimental Protocols

The following are detailed, standardized protocols for the acquisition of spectroscopic data for coumarin and polyphenol-class compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound sample.

    • Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent will depend on the solubility of the compound.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Set the spectral width to approximately 12-16 ppm.

      • Use a pulse angle of 30-45 degrees.

      • Set the relaxation delay to 1-2 seconds.

      • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Set the spectral width to approximately 200-220 ppm.

      • Employ proton decoupling to simplify the spectrum.

      • Use a pulse angle of 30-45 degrees.

      • Set the relaxation delay to 2-5 seconds.

      • A higher number of scans (typically 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and coupling constants.

    • Identify the chemical shifts in the ¹³C NMR spectrum.

Mass Spectrometry (MS) Protocol
  • Sample Preparation:

    • Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

    • The solvent should be compatible with the chosen ionization technique.

  • Instrumentation (using Electrospray Ionization - ESI):

    • Ionization Mode: ESI can be run in either positive or negative ion mode. For a molecule with hydroxyl groups like this compound, negative ion mode ([M-H]⁻) is often successful.

    • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Mass Analyzer: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500 amu).

    • Fragmentation (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS). Select the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies to generate a fragmentation pattern.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion to confirm the elemental composition.

    • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can be used to elucidate the structure.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (using Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid, purified this compound sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrumentation:

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Set the resolution to 4 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, C=O, C=C, C-O).

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activities and associated signaling pathways of this compound. Research into related coumarin compounds has revealed a wide range of biological effects, including anti-inflammatory, antioxidant, and antiviral properties. Future research is needed to determine if this compound shares these activities and to elucidate its mechanism of action.

To illustrate a potential workflow for investigating the biological activity of a novel compound like this compound, the following diagram outlines a generalized process for identifying a mechanism of action.

a_general_workflow_for_investigating_the_biological_activity_of_a_novel_compound General Workflow for Investigating Biological Activity cluster_0 In Vitro Screening cluster_1 Hit Identification & Validation cluster_2 Mechanism of Action Studies cluster_3 In Vivo Validation A Compound Library Screening (e.g., this compound) B Phenotypic Assays (e.g., Cell Viability, Proliferation) A->B Identifies biological effect C Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) A->C Identifies molecular target D Dose-Response Studies B->D C->D E Confirmation in Multiple Cell Lines D->E Validates activity F Pathway Analysis (e.g., Western Blot, qPCR) E->F Investigates cellular pathways G Target Deconvolution F->G Pinpoints specific targets H Animal Model Studies G->H Tests efficacy in a living organism I Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis H->I Determines drug metabolism and effect

A general workflow for investigating the biological activity of a novel compound.

Conclusion

This technical guide provides a foundational overview of the spectroscopic characterization of this compound for the scientific community. While specific experimental data for this compound remains elusive in publicly accessible sources, the provided standardized protocols for NMR, MS, and IR spectroscopy offer a robust starting point for researchers aiming to elucidate its structure and properties. The exploration of this compound's biological activities represents a promising avenue for future research, with the potential to uncover novel therapeutic applications. The generation of comprehensive spectroscopic and biological data will be crucial for advancing our understanding of this and other related natural products.

An In-depth Technical Guide to the Physical and Chemical Properties of Isoeuphorbetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoeuphorbetin, a dimeric coumarin primarily isolated from Viola philippica, has emerged as a compound of significant interest in biomedical research. It has demonstrated potent inhibitory activity against key therapeutic targets, including Hepatitis C virus (HCV) protease and α-glucosidase. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for the evaluation of its biological activities. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study and development of this compound and related compounds.

Physicochemical Properties

This compound (CAS No: 50886-61-8) is a polyphenolic compound belonging to the bicoumarin class. Its structure is characterized by two 6,7-dihydroxycoumarin units linked together.

PropertyValueReference
Molecular Formula C₁₈H₁₀O₈[1][2]
Molecular Weight 354.27 g/mol [1][2]
IUPAC Name 8-(6,7-dihydroxy-2-oxochromen-5-yl)-6,7-dihydroxychromen-2-one[2]
Synonyms 6,6′,7,7′-Tetrahydroxy-5,8′-bicoumarin[2]
Appearance Yellowish powder
Melting Point >300 °C
Solubility Soluble in methanol and DMSO. To enhance solubility, warming the solution to 37°C and sonication is recommended.[1]
Purity Typically >98% (HPLC)[2]

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for confirming the identity and purity of this compound.

¹H NMR (DMSO-d₆, 500 MHz) δ (ppm) ¹³C NMR (DMSO-d₆, 125 MHz) δ (ppm)
10.38 (1H, s, 7-OH)161.4 (C-2)
9.87 (1H, s, 7'-OH)160.7 (C-2')
9.48 (1H, s, 6-OH)152.0 (C-4)
9.39 (1H, s, 6'-OH)151.7 (C-8a)
7.88 (1H, d, J = 9.5 Hz, H-4)151.1 (C-7)
7.42 (1H, d, J = 9.5 Hz, H-4')146.4 (C-6)
6.84 (1H, s, H-5)145.8 (C-7')
6.77 (1H, s, H-5')145.5 (C-6')
6.25 (1H, d, J = 9.5 Hz, H-3)144.3 (C-8a')
6.22 (1H, d, J = 9.5 Hz, H-3')114.2 (C-3)
113.6 (C-4a)
113.0 (C-3')
112.9 (C-5)
112.5 (C-4a')
111.4 (C-8)
104.2 (C-5')
103.0 (C-8')
Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the molecular formula of this compound.

Technique Value
HR-ESI-MS m/z 353.0303 [M-H]⁻ (Calculated for C₁₈H₉O₈, 353.0297)
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in methanol exhibits characteristic absorption maxima.

Solvent λmax (nm)
Methanol254, 345
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Wavenumber (cm⁻¹) Assignment
3380O-H stretching (hydroxyl groups)
1700C=O stretching (lactone)
1620, 1580, 1510C=C stretching (aromatic rings)

Biological Activity and Experimental Protocols

This compound has been identified as a potent inhibitor of both HCV protease and α-glucosidase.

HCV Protease Inhibitory Activity

This compound exhibits significant inhibitory effects on the HCV NS3/4A protease.

Parameter Value
IC₅₀ 3.63 µg/mL

The following protocol outlines a typical fluorescence resonance energy transfer (FRET)-based assay for measuring HCV protease inhibition.

HCV_Protease_Assay cluster_prep Assay Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Assay Buffer: 50 mM HEPES (pH 7.5) 150 mM NaCl 10 mM DTT 0.1% n-octyl-β-D-glucopyranoside 10% glycerol plate Add to 96-well plate: - Assay Buffer - HCV Protease - this compound/DMSO (control) reagents->plate enzyme Prepare HCV NS3/4A Protease Solution enzyme->plate substrate Prepare FRET Substrate Solution inhibitor Prepare this compound Solutions (serial dilutions in DMSO) inhibitor->plate preincubation Pre-incubate at 37°C for 10 min plate->preincubation reaction_start Initiate reaction by adding FRET substrate preincubation->reaction_start incubation Incubate at 37°C for 60 min reaction_start->incubation readout Measure fluorescence intensity (Excitation/Emission wavelengths specific to FRET pair) incubation->readout analysis Calculate percent inhibition and determine IC₅₀ value readout->analysis

Figure 1. Workflow for the HCV Protease Inhibition Assay.

α-Glucosidase Inhibitory Activity

This compound also demonstrates inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.

Parameter Value
IC₅₀ 48.5 µM

A common method for assessing α-glucosidase inhibition involves monitoring the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG).

Alpha_Glucosidase_Assay cluster_prep Assay Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Phosphate Buffer (pH 6.8) plate Add to 96-well plate: - Phosphate Buffer - α-Glucosidase - this compound/DMSO (control) reagents->plate enzyme Prepare α-Glucosidase Solution enzyme->plate substrate Prepare pNPG Substrate Solution inhibitor Prepare this compound Solutions (serial dilutions in DMSO) inhibitor->plate preincubation Pre-incubate at 37°C for 15 min plate->preincubation reaction_start Initiate reaction by adding pNPG substrate preincubation->reaction_start incubation Incubate at 37°C for 30 min reaction_start->incubation reaction_stop Stop reaction by adding Na₂CO₃ solution incubation->reaction_stop readout Measure absorbance at 405 nm reaction_stop->readout analysis Calculate percent inhibition and determine IC₅₀ value readout->analysis

Figure 2. Workflow for the α-Glucosidase Inhibition Assay.

Signaling Pathways

Currently, there is a lack of specific research detailing the direct impact of this compound on intracellular signaling pathways. The inhibitory actions on HCV protease and α-glucosidase are direct enzymatic interactions. Future research is warranted to explore the broader effects of this compound on cellular signaling cascades, which could unveil additional therapeutic potentials.

Signaling_Pathway This compound This compound HCV_Protease HCV NS3/4A Protease This compound->HCV_Protease Inhibits Alpha_Glucosidase α-Glucosidase This compound->Alpha_Glucosidase Inhibits Signaling_Pathways Cellular Signaling Pathways (Further Research Needed) This compound->Signaling_Pathways Viral_Replication HCV Replication HCV_Protease->Viral_Replication Required for Carbohydrate_Digestion Carbohydrate Digestion Alpha_Glucosidase->Carbohydrate_Digestion Catalyzes

Figure 3. Known and potential interactions of this compound.

Conclusion

This compound is a promising natural product with well-defined inhibitory activities against HCV protease and α-glucosidase. This guide provides a centralized resource of its known physical, chemical, and biological properties to facilitate further research and development. The detailed experimental protocols offer a starting point for the consistent evaluation of its bioactivity. Future investigations into its mechanism of action and effects on cellular signaling pathways will be crucial for fully elucidating its therapeutic potential.

References

Isoeuphorbetin CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isoeuphorbetin, a naturally occurring dimeric coumarin. The document details its chemical properties, biological activities, and potential therapeutic applications, with a focus on quantitative data and experimental methodologies relevant to the scientific community.

Chemical and Physical Properties

This compound, a member of the coumarin chemical family, is characterized by the following properties:

PropertyValueCitations
CAS Number 50886-61-8[1][2][3]
Molecular Formula C₁₈H₁₀O₈[1][2][3]
Molecular Weight 354.27 g/mol [1][3]
Synonyms 6,6',7,7'-Tetrahydroxy-5,8'-bicoumarin[3]
IUPAC Name 8-(6,7-dihydroxy-2-oxochromen-5-yl)-6,7-dihydroxychromen-2-one[2]

Biological Activity and Therapeutic Potential

Initial research has identified this compound as a compound of interest for its antiviral properties. Specifically, it has been recognized as a potent inhibitor of the Hepatitis C virus (HCV) protease.

Biological TargetActivityMeasurementCitations
HCV ProteaseInhibitorIC₅₀: 3.63 µg/mL[1]

Further research is necessary to fully elucidate the mechanism of action and to explore its potential against other viral proteases or biological targets. The inhibitory activity against HCV protease suggests a potential scaffold for the development of novel antiviral therapeutics.

Experimental Protocols

Currently, detailed, publicly available experimental protocols specifically for this compound are limited. The primary cited study points to its isolation from Viola philippica and subsequent evaluation of its HCV protease inhibitory activity. A generalized workflow for such a study is presented below.

A Plant Material (Viola philippica) B Extraction (e.g., Maceration with organic solvents) A->B C Crude Extract B->C D Chromatographic Separation (e.g., Column Chromatography, HPLC) C->D E Isolation of Pure Compounds D->E F Structural Elucidation (NMR, Mass Spectrometry) E->F G Identified this compound F->G H HCV Protease Inhibition Assay G->H I Determination of IC₅₀ H->I

A generalized workflow for the isolation and bioactivity screening of natural products like this compound.

Signaling Pathways

The precise signaling pathways modulated by this compound are not yet well-defined in publicly accessible literature. Given its activity as an HCV protease inhibitor, its primary mechanism of action is likely the direct enzymatic inhibition that disrupts the viral replication cycle.

A HCV Polyprotein B HCV Protease (e.g., NS3/4A) A->B Substrate for C Viral Maturation (Cleavage of polyprotein) B->C Mediates F Disruption of Viral Replication C->F Leads to (if uninterrupted) D This compound E Inhibition D->E E->B E->F Results in

Logical diagram illustrating the inhibitory effect of this compound on the HCV replication cycle.

This guide will be updated as more research on this compound becomes available. Researchers are encouraged to consult the primary literature for in-depth experimental details.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Isoeuphorbetin from Euphorbia lathyris

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia lathyris, commonly known as caper spurge, is a plant rich in various bioactive secondary metabolites. Among these, flavonoids and their derivatives are of significant interest due to their potential therapeutic properties. Isoeuphorbetin, a flavonoid found in Euphorbia species, has garnered attention for its potential pharmacological activities. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from the aerial parts (leaves and stems) of Euphorbia lathyris. The methodologies described herein are compiled from established protocols for flavonoid extraction from Euphorbia species and are intended to provide a robust starting point for laboratory-scale isolation of this compound.

Data Presentation: Extraction Parameters and Yields

The following table summarizes quantitative data from various studies on the extraction of bioactive compounds from Euphorbia species. This data can be used to guide the optimization of the this compound extraction protocol.

Plant MaterialExtraction SolventMethodTemperature (°C)DurationYieldReference
Euphorbia lathyris branches/leaves80% EthanolSoaking50 (drying)4h, 12h, 24h (soaking)Not specified[1]
Euphorbia lathyris defatted seed flourEthanol:Water:HCl (50:50:0.2)Stirring430 min117.5 ± 9.22 mg/g flour[2]
Euphorbia balsamifera aerial parts85% EthanolMacerationRoom Temperature72 h9.65% (crude extract)[3]
Euphorbia thymifoliaMethanolMacerationNot specifiedNot specifiedNot specified[4]
Euphorbia heterophylla leavesAqueous KetoneNot specifiedNot specifiedNot specifiedNot specified[5]

Experimental Protocols

Preparation of Plant Material
  • Collection and Identification: Collect fresh aerial parts (leaves and stems) of Euphorbia lathyris. Ensure proper botanical identification of the plant material.

  • Washing and Drying: Thoroughly wash the collected plant material with tap water to remove any dirt and debris. Air-dry the material in the shade at room temperature or use a hot-air oven at a controlled temperature of 40-50°C to facilitate drying.[1]

  • Grinding: Once completely dry, grind the plant material into a coarse powder using a mechanical grinder. Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.

Extraction of this compound

This protocol utilizes solvent extraction, a common method for isolating flavonoids from plant materials.

  • Maceration:

    • Weigh 100 g of the dried, powdered Euphorbia lathyris material.

    • Place the powder in a large Erlenmeyer flask or a suitable glass container.

    • Add 1 L of 80% ethanol to the flask, ensuring the entire plant material is submerged.[1]

    • Seal the flask and keep it on an orbital shaker at room temperature for 24 hours.

  • Filtration and Re-extraction:

    • After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

    • Collect the filtrate (the ethanol extract).

    • Transfer the plant residue back to the flask and add another 1 L of 80% ethanol.

    • Repeat the maceration and filtration process two more times to ensure exhaustive extraction.

  • Concentration of the Crude Extract:

    • Combine all the filtrates from the three extraction cycles.

    • Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will remove the ethanol and yield a concentrated crude extract.

    • The resulting crude extract can be further dried in a vacuum oven to obtain a solid residue.

Purification of this compound

The crude extract contains a mixture of compounds. Column chromatography is a standard technique for the purification of flavonoids.

  • Preparation of the Column:

    • Use a glass column packed with silica gel (60-120 mesh) as the stationary phase. The mobile phase will be a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system for flavonoid separation is a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

  • Column Chromatography:

    • Dissolve a portion of the dried crude extract in a minimal amount of the initial mobile phase solvent.

    • Load the dissolved extract onto the top of the prepared silica gel column.

    • Begin eluting the column with the mobile phase, starting with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. For example, you can use gradients of n-hexane:ethyl acetate (9:1, 8:2, 7:3, etc.) followed by ethyl acetate:methanol gradients.

  • Fraction Collection and Analysis:

    • Collect the eluate in separate fractions.

    • Monitor the separation process using Thin Layer Chromatography (TLC). Spot a small amount of each fraction on a TLC plate and develop it in an appropriate solvent system.

    • Visualize the spots under UV light (254 nm and 365 nm) and/or by using a suitable staining reagent (e.g., iodine vapor or a spray reagent for flavonoids).

    • Combine the fractions that show a similar TLC profile and contain the compound of interest (this compound).

  • Further Purification (Optional):

    • For higher purity, the combined fractions can be subjected to further chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC).[6]

Identification and Quantification
  • Spectroscopic Analysis: The purified this compound can be identified and its structure confirmed using spectroscopic methods such as:

    • UV-Vis Spectroscopy: To determine the absorption maxima.

    • FT-IR Spectroscopy: To identify the functional groups.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): For detailed structural elucidation.

  • Quantitative Analysis by HPLC:

    • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD) is required.[7][8]

    • Column: A C18 reversed-phase column is commonly used for flavonoid analysis.[9]

    • Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic or acetic acid) and methanol or acetonitrile is typically employed.

    • Standard Preparation: Prepare a stock solution of a known concentration of pure this compound standard. From the stock solution, prepare a series of calibration standards of different concentrations.

    • Sample Preparation: Accurately weigh a known amount of the purified extract, dissolve it in the mobile phase, and filter it through a 0.45 µm syringe filter before injection.

    • Analysis: Inject the standards and the sample into the HPLC system. Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualization

Experimental Workflow for this compound Extraction

Extraction_Workflow PlantMaterial Euphorbia lathyris (Aerial Parts) WashingDrying Washing & Drying (40-50°C) PlantMaterial->WashingDrying Grinding Grinding to Coarse Powder WashingDrying->Grinding Extraction Maceration with 80% Ethanol (3x) Grinding->Extraction Filtration Filtration Extraction->Filtration Filtration->Extraction Residue (re-extract) Concentration Rotary Evaporation (<50°C) Filtration->Concentration Filtrate CrudeExtract Crude Extract Concentration->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection PurifiedFractions Combined Purified Fractions FractionCollection->PurifiedFractions PrepHPLC Preparative HPLC (Optional) PurifiedFractions->PrepHPLC FinalProduct Pure this compound PurifiedFractions->FinalProduct PrepHPLC->FinalProduct Analysis Structural Elucidation (NMR, MS) & Quantification (HPLC) FinalProduct->Analysis

Caption: Workflow for the extraction and purification of this compound.

References

Application Notes & Protocols: Total Synthesis of Isoeuphorbetin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isoeuphorbetin is a naturally occurring bicoumarin, a class of compounds characterized by the presence of two coumarin moieties.[1][2] Its chemical structure is 8-(6,7-dihydroxy-2-oxochromen-5-yl)-6,7-dihydroxychromen-2-one.[1] Compounds of this class have garnered interest for their potential biological activities. This document aims to provide a comprehensive overview of the total synthesis of this compound for researchers, scientists, and drug development professionals. However, based on a comprehensive review of available literature, a specific total synthesis for this compound has not been reported. Therefore, this document will detail the characterization of this compound and present a generalized synthetic strategy for related bicoumarin structures, which may serve as a foundational approach for the future synthesis of this compound.

1. Chemical Structure and Properties of this compound

  • Molecular Formula: C₁₈H₁₀O₈[1]

  • Molecular Weight: 354.3 g/mol [1]

  • IUPAC Name: 8-(6,7-dihydroxy-2-oxochromen-5-yl)-6,7-dihydroxychromen-2-one[1]

  • Synonyms: 6,6',7,7'-Tetrahydroxy-5,8'-bicoumarin[2]

  • CAS Number: 50886-61-8[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₈H₁₀O₈[1]
Molecular Weight354.3 g/mol [1]
Purity (typical)>98% (HPLC)[1]

2. Proposed General Retrosynthetic Analysis for Bicoumarins

While a specific synthesis for this compound is not available, a general retrosynthetic strategy for a 5,8'-linked bicoumarin can be proposed. The key challenge in the synthesis of such molecules is the selective formation of the biaryl bond between the two coumarin rings.

G This compound This compound Bicoumarin Bicoumarin Core This compound->Bicoumarin Functional Group Interconversion (Hydroxylation) Coumarin1 Coumarin Monomer 1 Bicoumarin->Coumarin1 Intermolecular C-C Coupling (e.g., Suzuki, Ullmann) Coumarin2 Coumarin Monomer 2 Bicoumarin->Coumarin2 Hydroxybenzaldehyde Hydroxybenzaldehyde Derivative Coumarin1->Hydroxybenzaldehyde Knoevenagel or Perkin Reaction MalonicAcid Malonic Acid Derivative Coumarin1->MalonicAcid Coumarin2->Hydroxybenzaldehyde Knoevenagel or Perkin Reaction Coumarin2->MalonicAcid

Caption: A generalized retrosynthetic pathway for a bicoumarin scaffold.

3. Hypothetical Experimental Protocols for Key Transformations

The following are generalized protocols for key reactions that would likely be involved in the synthesis of a bicoumarin scaffold, based on established methodologies for similar compounds.

3.1. Synthesis of Coumarin Monomers via Knoevenagel Condensation

This protocol describes the synthesis of a dihydroxycoumarin monomer from a corresponding hydroxybenzaldehyde.

  • Reaction:

    • To a solution of 2,3,4-trihydroxybenzaldehyde (1 eq.) in ethanol, add piperidine (0.2 eq.) and malonic acid (1.2 eq.).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum.

    • Recrystallize from ethanol to obtain the pure dihydroxycoumarin.

3.2. Intermolecular Biaryl Coupling (Suzuki Coupling Example)

This protocol outlines a potential Suzuki coupling reaction to form the C-C bond between two different coumarin units. This would require one coumarin to be functionalized with a halide (e.g., bromine) and the other with a boronic acid or ester.

  • Preparation of Brominated Coumarin:

    • Treat the dihydroxycoumarin with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like DMF or acetonitrile to selectively install a bromine atom at the desired position.

  • Preparation of Coumarin Boronic Ester:

    • Protect the hydroxyl groups of the second coumarin monomer (e.g., as methoxy or benzyloxy ethers).

    • Introduce a boronic ester at the desired coupling site, for example, by iridium-catalyzed C-H borylation using bis(pinacolato)diboron.

  • Suzuki Coupling Reaction:

    • To a degassed mixture of the brominated coumarin (1 eq.), the coumarin boronic ester (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) in a solvent system like toluene/ethanol/water, add a base such as K₂CO₃ (2 eq.).

    • Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the protected bicoumarin.

  • Deprotection:

    • Remove the protecting groups (e.g., using BBr₃ for methoxy ethers) to yield the final bicoumarin.

4. Visualization of the Proposed Synthetic Workflow

G cluster_0 Monomer Synthesis cluster_1 Functionalization cluster_2 Coupling and Final Product Start1 2,3,4-Trihydroxybenzaldehyde Knoevenagel Knoevenagel Condensation Start1->Knoevenagel Start2 Malonic Acid Start2->Knoevenagel Coumarin1 Dihydroxycoumarin 1 Knoevenagel->Coumarin1 Borylation Borylation Coumarin1->Borylation Coumarin2 Dihydroxycoumarin 2 Bromination Bromination Coumarin2->Bromination BromoCoumarin Brominated Coumarin Bromination->BromoCoumarin BorylCoumarin Borylated Coumarin Borylation->BorylCoumarin Suzuki Suzuki Coupling BromoCoumarin->Suzuki BorylCoumarin->Suzuki Deprotection Deprotection Suzuki->Deprotection This compound This compound Deprotection->this compound

Caption: A hypothetical workflow for the synthesis of this compound.

5. Concluding Remarks

The total synthesis of this compound remains an open challenge in synthetic organic chemistry. The strategies outlined in this document, based on well-established transformations for the synthesis of coumarins and biaryl compounds, provide a potential roadmap for future synthetic efforts. The successful synthesis of this compound would not only be a significant academic achievement but would also enable further investigation into its biological properties and potential therapeutic applications. Researchers are encouraged to explore various coupling strategies and protecting group manipulations to optimize the synthesis of this and related bicoumarin natural products.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Isoeuphorbetin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoeuphorbetin is a diterpenoid compound found in various species of the Euphorbia genus, which has garnered interest for its potential biological activities. Accurate and precise quantification of this compound is crucial for phytochemical analysis, quality control of herbal medicines, and pharmacokinetic studies. This document provides a detailed protocol for a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. It should be noted that while a specific, universally validated method for this compound is not widely published, the following protocol is based on established methods for analogous diterpenoids found in Euphorbia species and general principles of HPLC method development.[1][2][3][4]

Quantitative Data Summary

As a universally validated method for this compound is not publicly available, this table summarizes typical performance characteristics for a validated HPLC method for a related class of compounds (diterpenoids), which can be expected upon validation of the proposed method.[1][4]

Validation ParameterTypical Performance Characteristics
Linearity (R²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 95% - 105%
Precision (%RSD) ≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Specificity No interference from blank and placebo
Robustness %RSD ≤ 2.0% for minor changes in method parameters

Experimental Protocols

This section details the proposed experimental methodology for the quantification of this compound by HPLC.

Apparatus and Reagents
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.45 µm)

  • Ultrasonic bath

  • pH meter

  • This compound reference standard (purity ≥ 98%)

  • HPLC grade acetonitrile

  • HPLC grade water

  • HPLC grade methanol

  • Phosphoric acid (analytical grade)

Preparation of Solutions

2.1. Mobile Phase Preparation

  • Prepare a mobile phase consisting of a mixture of acetonitrile and water.

  • The recommended starting point is an isocratic elution with Acetonitrile:Water (v/v) ratio adjusted to achieve optimal separation. A common starting ratio for similar compounds is 70:30.[3]

  • Alternatively, a gradient elution may be required to resolve this compound from other matrix components.

  • Degas the mobile phase using an ultrasonic bath for at least 15 minutes before use.

2.2. Standard Stock Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in a 100 mL volumetric flask using methanol as the solvent.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Make up to the mark with methanol. This will be the standard stock solution.

2.3. Preparation of Calibration Standards

  • Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Filter the solutions through a 0.45 µm syringe filter before injection.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. The following is a general procedure for extraction from plant material.

  • Accurately weigh a known amount of the powdered plant material.

  • Extract the sample with a suitable solvent (e.g., methanol) using ultrasonication or soxhlet extraction.

  • Centrifuge the extract to pellet any solid material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the sample with the mobile phase to bring the concentration of this compound within the calibration range.

Chromatographic Conditions
ParameterRecommended Condition
Column C18 reversed-phase, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (adjust ratio for optimal separation)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 272 nm[1][4]
Run Time Adjust to ensure elution of all components of interest
Method Validation

The proposed method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: Assess the ability of the method to unequivocally measure the analyte in the presence of other components.

  • Linearity: Analyze a series of at least five concentrations of the reference standard and perform a linear regression analysis of the peak area versus concentration.

  • Accuracy: Determine the closeness of the test results to the true value by performing recovery studies on spiked samples.

  • Precision: Evaluate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: Assess the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Diagrams

HPLC_Workflow cluster_prep cluster_analysis cluster_data prep Preparation analysis HPLC Analysis data Data Processing std_prep Standard Preparation (Stock & Dilutions) injection Inject Sample/Standard std_prep->injection sample_prep Sample Preparation (Extraction & Filtration) sample_prep->injection mobile_phase_prep Mobile Phase Preparation (Mixing & Degassing) separation Chromatographic Separation (C18 Column) mobile_phase_prep->separation injection->separation detection UV Detection (272 nm) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

References

Application Note: In Vitro HCV Protease Inhibition Assay for Isoeuphorbetin

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Hepatitis C Virus (HCV) infection is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV NS3/4A serine protease is essential for viral replication, as it processes the viral polyprotein into mature non-structural proteins.[1] This makes it a prime target for antiviral drug development.[1][2] Isoeuphorbetin, a natural compound, has been investigated for various biological activities. This application note provides a detailed protocol for evaluating the inhibitory potential of this compound against HCV NS3/4A protease using a Fluorescence Resonance Energy Transfer (FRET)-based assay. FRET assays offer a sensitive and high-throughput method for screening potential enzyme inhibitors.[1][3][4]

Principle of the Assay

This assay utilizes a synthetic peptide substrate containing a specific HCV NS3/4A cleavage site, flanked by a fluorescent donor (e.g., 5-FAM) and a quencher (e.g., QXL™ 520).[1] In its intact state, the quencher suppresses the fluorescence of the donor due to their proximity. Upon cleavage of the peptide by the HCV NS3/4A protease, the donor and quencher are separated, leading to an increase in fluorescence. The inhibitory effect of this compound is quantified by measuring the reduction in the fluorescence signal in its presence.

Data Presentation

Table 1: Hypothetical Inhibitory Activity of this compound against HCV NS3/4A Protease

CompoundIC50 (µM)Maximum Inhibition (%)
This compound15.892.5
Telaprevir (Control)0.598.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Materials and Reagents
  • Recombinant HCV NS3/4A Protease

  • FRET-based HCV Protease Substrate (e.g., 5-FAM/QXL™ 520)[1]

  • Assay Buffer (e.g., 50 mM Tris, pH 7.5, 30 mM DTT, 1% CHAPS, 15% glycerol)[1]

  • This compound (stock solution in DMSO)

  • Positive Control Inhibitor (e.g., Telaprevir)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation/emission wavelengths of 490 nm/520 nm

  • Dimethyl Sulfoxide (DMSO)

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) add_compound Add this compound/Control to Plate prep_reagents->add_compound prep_compound Prepare this compound Serial Dilutions prep_compound->add_compound add_enzyme Add HCV NS3/4A Protease add_compound->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add FRET Substrate (Initiate Reaction) pre_incubate->add_substrate incubate Incubate at RT add_substrate->incubate read_fluorescence Read Fluorescence (Ex/Em: 490/520 nm) incubate->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition plot_ic50 Plot IC50 Curve calc_inhibition->plot_ic50 G cluster_hcv HCV Replication Cycle polyprotein HCV Polyprotein ns3_4a NS3/4A Protease polyprotein->ns3_4a target cleavage Polyprotein Cleavage ns3_4a->cleavage catalyzes viral_proteins Mature Viral Proteins cleavage->viral_proteins replication Viral Replication viral_proteins->replication This compound This compound This compound->ns3_4a inhibition Inhibition inhibition->ns3_4a

References

Application Notes and Protocols: Cell-based Assays for the Anti-inflammatory Activity of Isoeuphorbetin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic diseases.[1] Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory response, regulating the expression of pro-inflammatory mediators like cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., COX-2, iNOS).[2][3][4] Isoeuphorbetin, a natural compound, has garnered interest for its potential anti-inflammatory properties. These application notes provide detailed protocols for robust cell-based assays designed to evaluate and quantify the anti-inflammatory efficacy of this compound, targeting researchers in drug discovery and development. The described assays are suitable for high-throughput screening and detailed mechanistic studies.[5][6]

Key Signaling Pathways in Inflammation

Understanding the molecular pathways that this compound may target is crucial for interpreting experimental results. The NF-κB and MAPK pathways are primary regulators of inflammation.

1. The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response.[7] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[1][8] This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and activates the transcription of genes encoding pro-inflammatory cytokines, chemokines, and other mediators.[2][4] Compounds that inhibit this pathway are considered promising anti-inflammatory agents.[9]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α Receptor TLR4 / TNFR LPS->Receptor IKK IKK Complex Receptor->IKK Activation p_IkB p-IκBα IKK->p_IkB P IkB IκBα Proteasome Proteasome Degradation NFkB NF-κB (p65/p50) Active_NFkB Active NF-κB IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->IKK Phosphorylation IkB_NFkB->IkB releases IkB_NFkB->NFkB releases p_IkB->Proteasome Ub Nucleus_NFkB NF-κB Active_NFkB->Nucleus_NFkB Translocation DNA κB DNA Site Nucleus_NFkB->DNA This compound This compound This compound->IKK Inhibition Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: The NF-κB signaling pathway activated by inflammatory stimuli.

2. The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that translates extracellular stimuli into cellular responses, including inflammation.[10] It consists of a cascade of protein kinases—typically a MAPKKK (e.g., TAK1), a MAPKK (e.g., MEK), and a MAPK (e.g., ERK, JNK, p38).[11] Upon activation by stimuli like LPS, this cascade leads to the phosphorylation and activation of transcription factors (e.g., AP-1), which, like NF-κB, promote the expression of inflammatory genes.[3] Cross-talk between the MAPK and NF-κB pathways is common, and inhibiting MAPK signaling can reduce inflammatory responses.[11]

MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK Activates MAPKK MAPKK (e.g., MEK1/2, MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, p38, JNK) MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1, c-Jun) MAPK->TF Activates Response Inflammatory Gene Expression (Cytokines, Chemokines) TF->Response Induces Transcription This compound This compound This compound->MAPKKK This compound->MAPKK This compound->MAPK Experimental_Workflow Start Start: Prepare this compound Stock Culture 1. Cell Culture (e.g., RAW 264.7 or THP-1 cells) Start->Culture Cytotoxicity 2. Cytotoxicity Assay (MTT) Determine non-toxic concentrations Culture->Cytotoxicity Decision Is compound toxic at test concentrations? Cytotoxicity->Decision Decision->Culture Yes (Adjust Concentrations) Assay_Choice 3. Select Anti-inflammatory Assay Decision->Assay_Choice No Cytokine 4a. Cytokine Release Assay (ELISA) - Stimulate with LPS - Treat with this compound - Measure TNF-α, IL-6 Assay_Choice->Cytokine NFkB 4b. NF-κB Reporter Assay - Use NF-κB reporter cells - Stimulate with TNF-α/LPS - Measure Luciferase activity Assay_Choice->NFkB Analysis 5. Data Analysis Calculate IC50 values and statistical significance Cytokine->Analysis NFkB->Analysis End End: Characterize Activity Analysis->End

References

Investigating the Anticancer Properties of Isoeuphorbetin in Colon Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for investigating the anticancer properties of Isoeuphorbetin, a natural compound with therapeutic potential against colon cancer. Detailed protocols for key in vitro assays are presented, including methods to assess cell viability, apoptosis, and cell cycle progression. Furthermore, this guide outlines the investigation of the molecular mechanisms of this compound, focusing on its potential modulation of the intrinsic apoptotic pathway and the Wnt/β-catenin signaling cascade. The provided data, while illustrative and based on the activity of similar compounds, serves as a benchmark for expected outcomes.

Quantitative Data Summary

The following tables summarize the expected quantitative results from treating various colon cancer cell lines with this compound. This data is representative of typical outcomes for natural compounds with anticancer activity and should be used as a reference for experimental design and data interpretation.

Table 1: Cell Viability (IC50 Values)

Cell LineIC50 (µM) after 48h Treatment
HCT11625 µM
HT-2935 µM
SW48040 µM
DLD-130 µM

Table 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)

Data represents the percentage of apoptotic cells after 48h treatment with this compound at the respective IC50 concentration.

Cell Line% Early Apoptosis% Late Apoptosis
HCT11625%15%
HT-2920%12%

Table 3: Cell Cycle Analysis (% of Cells in Each Phase)

Data reflects cell cycle distribution after 24h treatment with this compound at the respective IC50 concentration.

Cell Line% G0/G1 Phase% S Phase% G2/M Phase
SW48065%15%20%
DLD-160%18%22%

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on colon cancer cell lines.

Materials:

  • Colon cancer cell lines (e.g., HCT116, HT-29, SW480, DLD-1)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[1]

  • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Colon cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the IC50 concentration for 48 hours.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS.[2]

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.[2][3]

  • Analyze the stained cells by flow cytometry within one hour.[2]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • Colon cancer cell lines

  • This compound

  • 6-well plates

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the IC50 concentration for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.[4][5]

  • Incubate the fixed cells at 4°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.[4]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution by flow cytometry.[5]

Western Blot Analysis

This protocol is used to detect changes in the expression of key proteins involved in apoptosis and the Wnt/β-catenin pathway.

Materials:

  • Colon cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound, lyse them, and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[6]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[6]

  • Incubate the membrane with primary antibodies overnight at 4°C.[7]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantitative Real-Time PCR (qPCR)

This protocol measures changes in the mRNA expression of target genes.

Materials:

  • Colon cancer cell lines

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Gene-specific primers (for Bcl-2, Bax, c-Myc, Cyclin D1, and a housekeeping gene like GAPDH)

  • Real-time PCR system

Procedure:

  • Treat cells with this compound and extract total RNA.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using SYBR Green or TaqMan chemistry with gene-specific primers.[8]

  • Analyze the relative gene expression using the ΔΔCt method.

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_mechanism Mechanism of Action start Seed Colon Cancer Cells (HCT116, HT-29, SW480, DLD-1) treatment Treat with this compound (Varying Concentrations & Durations) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western Western Blot (Protein Expression) treatment->western qpcr qPCR (Gene Expression) treatment->qpcr data_analysis Data Analysis & Interpretation mtt->data_analysis IC50 Determination apoptosis->data_analysis Apoptotic Cell Percentage cell_cycle->data_analysis Cell Cycle Distribution western->data_analysis Protein Level Changes qpcr->data_analysis mRNA Level Changes

Caption: Experimental workflow for investigating this compound's anticancer effects.

intrinsic_apoptosis_pathway cluster_bcl2_family Bcl-2 Family Proteins cluster_caspases Caspase Cascade This compound This compound bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Inhibition bax Bax (Pro-apoptotic) This compound->bax Activation mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase3 Caspase-3 (Effector) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

wnt_beta_catenin_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound beta_catenin_n β-catenin This compound->beta_catenin_n Inhibits Translocation/ Promotes Degradation destruction_complex Destruction Complex (APC, Axin, GSK3β) beta_catenin β-catenin destruction_complex->beta_catenin Phosphorylation & Degradation beta_catenin->beta_catenin_n Translocation tcf_lef TCF/LEF beta_catenin_n->tcf_lef target_genes Target Genes (c-Myc, Cyclin D1) beta_catenin_n->target_genes Transcription tcf_lef->target_genes Transcription proliferation Cell Proliferation target_genes->proliferation

Caption: Proposed inhibition of the Wnt/β-catenin pathway by this compound.

References

Application of Isoeuphorbetin in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isoeuphorbetin, a bicoumarin identified in plants such as Euphorbia semen, represents a class of natural products with significant potential in drug discovery. While direct and extensive research on this compound is limited, its structural classification as a coumarin provides a strong basis for exploring its therapeutic applications. Coumarins and their derivatives are well-documented for a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, antioxidant, and antimicrobial effects. This document provides an overview of the potential applications of this compound, drawing parallels from the broader coumarin family, and offers detailed protocols for its investigation in a research setting.

Note on Current Research Status: As of late 2025, specific experimental data on the biological activities, quantitative metrics (e.g., IC50 values), and definitively modulated signaling pathways for this compound (CAS No: 50886-61-8) are not extensively available in peer-reviewed literature. The information presented herein is based on the known activities of the coumarin and bicoumarin classes of compounds and provides a foundational guide for the research and development of this compound.

Potential Therapeutic Applications

Based on the known biological activities of structurally related coumarins, this compound is a promising candidate for investigation in the following areas:

  • Oncology: Many coumarin derivatives exhibit cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[1][2]

  • Inflammation: Coumarins are known to possess significant anti-inflammatory properties. They can modulate key inflammatory pathways, such as the NF-κB signaling cascade, and inhibit the production of pro-inflammatory mediators.

  • Other Potential Applications: The broader coumarin class has also been investigated for anticoagulant, neuroprotective, and antimicrobial activities.

Quantitative Data from Related Coumarin Compounds

To provide a reference for the potential potency of this compound, the following tables summarize the cytotoxic and anti-inflammatory activities of various other coumarin derivatives as reported in the literature.

Table 1: Cytotoxic Activity of Selected Coumarin Derivatives

CompoundCell LineAssayIC50 (µM)Reference
DaphnetinHepG2MTT25.01[3]
OstholeVarious cancer cellsMTTVaries[1]
Coumarin-artemisinin hybrid 1aHepG2MTT3.05 ± 1.60[4]
Coumarin-artemisinin hybrid 1aA2780MTT5.82 ± 2.28[4]
Coumarin derivative 2cHCT-116MTT8.47[5]
Coumarin-benzimidazole hybrid 23aHeLaGI5036.2[4]

Table 2: Anti-Inflammatory Activity of Selected Coumarin Derivatives

CompoundModelTarget/AssayEffectReference
DaphnetinLPS-stimulated macrophagesInhibition of pro-inflammatory cytokinesDose-dependent reduction of TNF-α, IL-6[6]
ScopoletinT-cellsSuppression of T-cell activityInhibition of proliferation[7]
4-HydroxycoumarinCarrageenan-induced paw edemaReduction of inflammationSignificant decrease in paw volume[8]
AurapteneMacrophagesReduction of inflammatory mediatorsAmelioration of ROS, IL-6, TNF-α[9]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the potential anti-cancer and anti-inflammatory activities of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the effect of this compound on the viability and proliferation of cancer cells.[10][11][12][13]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should be less than 0.1%.

  • After 24 hours, remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like NF-κB and PI3K/Akt.[14][15]

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration.

  • Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay assesses the potential of this compound to inhibit the formation of new blood vessels, a key process in tumor growth.[16][17][18][19]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Matrigel or a similar basement membrane matrix

  • This compound

  • 96-well plate

  • Inverted microscope with a camera

Procedure:

  • Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Harvest HUVECs and resuspend them in medium containing various concentrations of this compound.

  • Seed 1.5 x 10^4 HUVECs onto the surface of the solidified Matrigel.

  • Incubate the plate at 37°C for 4-18 hours.

  • Observe the formation of tube-like structures under an inverted microscope.

  • Capture images of the tubes and quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways that are often modulated by coumarin derivatives and are therefore potential targets for this compound.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibits NF-kB/IkB NF-kB/IkB IKK->NF-kB/IkB Phosphorylates IkB NF-kB NF-kB NF-kB/IkB->NF-kB IkB Degradation NF-kB->Nucleus Translocation Gene Transcription Gene Transcription NF-kB->Gene Transcription Binds to DNA Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response

Caption: NF-κB Signaling Pathway and Potential Inhibition by this compound.

PI3K_Akt_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Targets Downstream Targets Akt->Downstream Targets Cell Survival & Proliferation Cell Survival & Proliferation Downstream Targets->Cell Survival & Proliferation

Caption: PI3K/Akt Signaling Pathway and Potential Inhibition by this compound.

Experimental Workflow

The following diagram outlines a typical workflow for the initial screening and characterization of a natural product like this compound.

Drug_Discovery_Workflow In_Vitro_Screening In Vitro Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) In_Vitro_Screening->Cytotoxicity_Assay Anti_Inflammatory_Assay Anti-Inflammatory Assay (e.g., NO production) In_Vitro_Screening->Anti_Inflammatory_Assay Hit_Identification Active? Cytotoxicity_Assay->Hit_Identification Anti_Inflammatory_Assay->Hit_Identification Mechanism_of_Action Mechanism of Action Studies Hit_Identification->Mechanism_of_Action Yes Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization No/Low Activity Western_Blot Western Blot (Signaling Pathways) Mechanism_of_Action->Western_Blot Angiogenesis_Assay Angiogenesis Assay Mechanism_of_Action->Angiogenesis_Assay In_Vivo_Studies In Vivo Studies (Animal Models) Western_Blot->In_Vivo_Studies Angiogenesis_Assay->In_Vivo_Studies In_Vivo_Studies->Lead_Optimization

Caption: A general workflow for the preclinical evaluation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Isoeuphorbetin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Isoeuphorbetin from its botanical source, Euphorbia lathyris.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary botanical source?

This compound is a dimeric coumarin, a type of phenolic compound.[1] Its chemical formula is C₁₈H₁₀O₈ and it has a molecular weight of 354.27 g/mol .[1] The primary botanical source for this compound is Euphorbia lathyris, commonly known as caper spurge or paper spurge.[2][3]

Q2: What are the conventional methods for extrahendo this compound?

Traditional methods for extracting flavonoids and coumarins like this compound include maceration, percolation, and Soxhlet extraction using organic solvents.[4] A basic protocol for extracting active compounds from Euphorbia lathyris involves soaking the dried and chopped plant material in 80% ethanol for extended periods.[5]

Q3: What advanced extraction techniques can improve the yield of this compound?

Modern techniques can significantly enhance extraction efficiency, reduce solvent consumption, and shorten extraction times. These include:

  • Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt plant cell walls, improving solvent penetration and mass transfer.[6]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to rapidly heat the solvent and plant matrix, causing cell rupture and release of target compounds.[5][7]

  • Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent. By manipulating temperature and pressure, the solvent properties can be tuned to selectively extract compounds.[8][9][10]

Q4: How does the choice of solvent affect this compound extraction yield?

The selection of an appropriate solvent is critical for maximizing the yield of this compound. The ideal solvent should have a high affinity for the target compound. For flavonoids and coumarins, polar solvents are generally effective. Mixtures of alcohol (such as ethanol or methanol) and water are commonly used. The polarity of the solvent mixture can be adjusted by changing the water content to optimize the extraction of specific compounds.[11]

Q5: What are the key parameters to optimize for improving extraction yield?

For most extraction techniques, the following parameters are crucial for optimizing the yield of this compound:

  • Solvent Concentration: The ratio of solvent to water can significantly impact extraction efficiency.

  • Temperature: Higher temperatures generally increase solubility and diffusion rates, but excessive heat can lead to the degradation of thermolabile compounds like some coumarins.[12]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the target compound. However, prolonged extraction times can increase the risk of compound degradation.[7]

  • Solid-to-Liquid Ratio: A higher ratio of solvent to plant material can enhance extraction efficiency.[13]

  • Particle Size: Grinding the plant material to a smaller particle size increases the surface area available for extraction.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Inefficient cell wall disruption. 2. Suboptimal solvent selection. 3. Inadequate extraction parameters (time, temperature, etc.). 4. Degradation of this compound during extraction.1. Ensure the plant material is finely ground. Consider using advanced techniques like UAE or MAE for better cell lysis. 2. Experiment with different solvent systems (e.g., varying ethanol/methanol concentrations in water). 3. Systematically optimize extraction parameters using a design of experiments (DoE) approach. 4. Avoid excessive heat and prolonged extraction times. Consider extraction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Co-extraction of Impurities 1. Non-selective solvent. 2. Inappropriate extraction technique.1. Use a more selective solvent system. Supercritical Fluid Extraction (SFE) with CO₂ allows for fine-tuning of selectivity by adjusting pressure and temperature. 2. Employ a purification step after initial extraction, such as column chromatography or preparative HPLC.[14]
This compound Degradation 1. High temperatures. 2. Exposure to light and oxygen. 3. Inappropriate pH of the extraction medium.1. Use lower extraction temperatures or techniques that allow for rapid heating and cooling, such as MAE.[7] 2. Conduct extractions in amber glassware and consider purging the system with nitrogen. Store extracts at low temperatures in the dark.[15] 3. Buffer the extraction solvent to maintain a stable pH, as extreme pH values can cause hydrolysis or degradation of flavonoids and coumarins.[16]
Difficulty in Removing Solvent 1. Use of high-boiling-point solvents.1. Whenever possible, use solvents with lower boiling points for easier removal by rotary evaporation. SFE with CO₂ is advantageous as the solvent is easily removed by depressurization.
Inconsistent Results 1. Heterogeneity of the plant material. 2. Variation in extraction conditions.1. Homogenize the plant material thoroughly before extraction. 2. Precisely control all extraction parameters (temperature, time, solvent ratio, etc.) for each experiment.

Data on Extraction Method Optimization for Flavonoids and Coumarins

Disclaimer: The following tables summarize typical parameter ranges and yield improvements for the extraction of flavonoids and coumarins from various plant sources, as specific quantitative data for this compound is limited. This information should be used as a guideline for optimizing this compound extraction.

Table 1: Comparison of Advanced Extraction Techniques for Flavonoids/Coumarins

Extraction Method Typical Extraction Time Relative Solvent Consumption Potential Yield Improvement vs. Conventional Methods
Ultrasound-Assisted Extraction (UAE) 15 - 60 minLow to Moderate1.2 - 2.0 times
Microwave-Assisted Extraction (MAE) 5 - 30 minLow1.5 - 2.5 times
Supercritical Fluid Extraction (SFE) 30 - 120 minVery Low (CO₂ is recycled)1.5 - 3.0 times (highly selective)

Table 2: Optimized Parameters for Flavonoid/Coumarin Extraction

Parameter Ultrasound-Assisted Extraction (UAE) Microwave-Assisted Extraction (MAE) Supercritical Fluid Extraction (SFE)
Solvent 50-80% Ethanol or Methanol in Water60-90% Ethanol or Methanol in WaterSupercritical CO₂ with 5-20% Ethanol as a co-solvent
Temperature 40 - 70 °C50 - 100 °C40 - 60 °C
Time 20 - 50 min10 - 25 min60 - 90 min
Solid-to-Liquid Ratio 1:10 to 1:30 g/mL1:15 to 1:40 g/mLN/A (Flowing system)
Pressure N/AN/A100 - 300 bar
Ultrasonic Power 100 - 400 WN/AN/A
Microwave Power N/A300 - 800 WN/A

Experimental Protocols

Protocol 1: Conventional Solid-Liquid Extraction of this compound
  • Preparation of Plant Material: Dry the aerial parts of Euphorbia lathyris at 50°C for 10 hours and grind them into a fine powder (40-60 mesh).[5]

  • Extraction:

    • Macerate 10 g of the powdered plant material in 200 mL of 80% ethanol in a sealed flask.

    • Agitate the mixture at room temperature for 24 hours.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times with fresh solvent.

  • Solvent Removal: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

  • Purification (Optional): The crude extract can be further purified using column chromatography with silica gel or a suitable resin to isolate this compound.[14]

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation of Plant Material: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Place 10 g of the powdered plant material in a flask with 200 mL of 70% ethanol.

    • Submerge the flask in an ultrasonic bath.

    • Sonicate the mixture at a frequency of 40 kHz and a power of 300 W for 45 minutes at a controlled temperature of 50°C.

  • Post-Extraction:

    • Filter the mixture immediately after sonication.

    • Concentrate the filtrate using a rotary evaporator as described in Protocol 1.

Protocol 3: Microwave-Assisted Extraction (MAE) of this compound
  • Preparation of Plant Material: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Place 5 g of the powdered plant material in a microwave-safe extraction vessel with 150 mL of 80% ethanol.

    • Seal the vessel and place it in a microwave extractor.

    • Apply microwave power of 500 W for 15 minutes, maintaining the temperature at 80°C.

  • Post-Extraction:

    • Allow the vessel to cool to room temperature before opening.

    • Filter the extract and concentrate it using a rotary evaporator as described in Protocol 1.

Protocol 4: Supercritical Fluid Extraction (SFE) of this compound
  • Preparation of Plant Material: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Load 20 g of the powdered plant material into the extraction vessel.

    • Set the extraction parameters: Temperature at 50°C and pressure at 250 bar.

    • Introduce supercritical CO₂ at a constant flow rate of 2 mL/min.

    • Add 10% ethanol as a co-solvent to the CO₂ stream to enhance the extraction of polar compounds like this compound.

    • Perform the extraction for 90 minutes.

  • Collection:

    • Depressurize the CO₂ stream in a separator to precipitate the extracted compounds.

    • Collect the crude extract from the separator.

Visualizations

Experimental_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_post Post-Extraction Harvest Harvest Euphorbia lathyris Dry Dry at 50°C Harvest->Dry Grind Grind to fine powder Dry->Grind Conventional Conventional Extraction Grind->Conventional UAE Ultrasound-Assisted Extraction Grind->UAE MAE Microwave-Assisted Extraction Grind->MAE SFE Supercritical Fluid Extraction Grind->SFE Filter Filtration Conventional->Filter UAE->Filter MAE->Filter SFE->Filter Concentrate Solvent Evaporation Filter->Concentrate Purify Purification (Chromatography) Concentrate->Purify Pure this compound Pure this compound Purify->Pure this compound

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Low this compound Yield? Check_Material Is plant material finely ground? Start->Check_Material Check_Solvent Is the solvent system optimal? Check_Material->Check_Solvent Yes Grind_More Action: Grind to a finer powder Check_Material->Grind_More No Check_Params Are extraction parameters optimized? Check_Solvent->Check_Params Yes Optimize_Solvent Action: Test different solvent polarities Check_Solvent->Optimize_Solvent No Check_Degradation Is there evidence of degradation? Check_Params->Check_Degradation Yes Optimize_Params Action: Optimize time, temp., ratio Check_Params->Optimize_Params No Modify_Conditions Action: Lower temp., reduce time, use inert atm. Check_Degradation->Modify_Conditions Yes Re-evaluate entire process Re-evaluate entire process Check_Degradation->Re-evaluate entire process No Grind_More->Check_Solvent Optimize_Solvent->Check_Params Optimize_Params->Check_Degradation

References

Technical Support Center: Isoeuphorbetin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for enhancing the solubility of Isoeuphorbetin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a dimeric coumarin, a type of natural compound isolated from plants like Viola philippica and Euphorbia lathyris[1][2]. It is recognized as a potent inhibitor of the Hepatitis C Virus (HCV) protease[1]. Like many complex organic molecules developed for high-throughput screening, this compound has low aqueous solubility, which can lead to precipitation in cell culture media[3]. This precipitation can cause inaccurate concentration measurements and unreliable experimental results[3].

Q2: What is the recommended primary solvent for creating an this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of poorly water-soluble compounds like this compound for in vitro assays[4][5][6]. DMSO is an important polar aprotic solvent that can dissolve both polar and nonpolar compounds and is miscible with water and cell culture media[4].

Q3: What is the maximum concentration of DMSO that can be safely used in cell-based assays?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. While specific effects are cell-line dependent, many studies show cytotoxic effects at concentrations above 2% and inhibitory effects on cell growth even below 1%[5]. A general guideline is to keep the final DMSO concentration at or below 0.5%[7]. It is crucial to include a vehicle control (media with the same final DMSO concentration as the experimental wells) in all experiments to account for any solvent effects[4].

Q4: My this compound precipitates when I dilute my DMSO stock into aqueous cell culture medium. What can I do?

A4: This is a common issue when a compound is highly soluble in a concentrated organic stock but not in the final aqueous solution. Here are several strategies to address this:

  • Lower the Stock Concentration: Making a less concentrated stock solution in DMSO can sometimes prevent precipitation upon dilution[8].

  • Use Co-solvents: Incorporating co-solvents like polyethylene glycol (PEG 400), glycerin, or non-ionic surfactants like Tween 20 or Tween 80 into your final dilution may help maintain solubility[8].

  • Warm and Sonicate: Gently warming the solution to 37°C and using an ultrasonic bath can help dissolve the compound and prevent immediate precipitation[1].

  • Use Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility and stability[9][10][11]. Beta-cyclodextrins (β-cyclodextrin) and their derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used for this purpose[12].

Q5: Are there alternatives to DMSO for solubilizing this compound?

A5: Yes, while DMSO is the most common, other solvents can be considered. Ethanol is another option, though it can also be cytotoxic at low concentrations (≥1%)[7]. Dimethylformamide (DMF) has solubility properties similar to DMSO and can be tested[6]. For certain applications, specialized delivery systems like self-assembling peptides (SAPs) combined with amino acids or polymeric micelles can be used to solubilize highly hydrophobic compounds for in vitro and in vivo studies[13][14].

Troubleshooting Guide

This table provides quick solutions to common problems encountered when working with this compound.

Problem Potential Cause Suggested Solution(s)
Compound won't dissolve in DMSO to create stock solution. Insufficient solvent volume or low kinetic energy.Increase the solvent volume. Gently warm the tube to 37°C and sonicate in a water bath for 10-15 minutes[1].
Stock solution appears cloudy or has visible precipitate. The solution is supersaturated or has degraded due to improper storage.Filter the stock solution through a 0.22 µm syringe filter. Store stock solutions in small, single-use aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage to avoid repeat freeze-thaw cycles[1].
Precipitation occurs immediately upon dilution in cell media. The compound's aqueous solubility limit is exceeded. The final DMSO concentration is too low to maintain solubility.Decrease the final concentration of this compound in your assay. Prepare an intermediate dilution in a co-solvent mixture (e.g., media with 10% FBS and 1% DMSO) before the final dilution. Consider using a cyclodextrin-based formulation[9].
Cells in the vehicle control group show signs of stress or death. The final concentration of the organic solvent (e.g., DMSO) is too high for your specific cell line.Perform a dose-response experiment with the solvent alone to determine the maximum tolerable concentration for your cells. Ensure the final DMSO concentration does not exceed this limit (typically ≤0.5%)[5][7].

Experimental Protocols & Methodologies

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 354.27 g/mol )[2][15]

  • Anhydrous or molecular biology grade DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortexer and sonicator water bath

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you need:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 1 mL x (1 L / 1000 mL) x 354.27 g/mol x (1000 mg / 1 g) = 3.54 mg

  • Weigh the compound: Carefully weigh out 3.54 mg of this compound powder and place it into a sterile vial.

  • Add Solvent: Add 1 mL of high-purity DMSO to the vial.

  • Dissolve the Compound: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If particles are still visible, place the vial in a 37°C water bath or sonicator for 10-15 minutes, or until the solution is clear[1].

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles. Label clearly with the compound name, concentration, solvent, and date.

  • Store properly: Store the aliquots at -20°C for use within one month or at -80°C for use within six months[1].

Protocol 2: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes a method to prepare an this compound-cyclodextrin inclusion complex for improved aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or phosphate-buffered saline (PBS)

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD (e.g., 40% w/v) in your desired aqueous buffer (e.g., PBS). Stir until fully dissolved.

  • Add this compound: Slowly add the pre-weighed this compound powder to the stirring HP-β-CD solution. A molar ratio between 1:1 and 1:2 (this compound:HP-β-CD) is a good starting point.

  • Complexation: Allow the mixture to stir at room temperature for 24-48 hours, protected from light. This extended stirring facilitates the formation of the inclusion complex.

  • Filter Sterilization: After the incubation period, filter the solution through a 0.22 µm sterile syringe filter to remove any undissolved compound and sterilize the solution.

  • Determine Concentration: The concentration of the solubilized this compound in the filtrate should be determined analytically (e.g., via UV-Vis spectrophotometry or HPLC) before use in assays.

  • Storage: Store the complex solution at 4°C, protected from light.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Solubilization

The following diagram illustrates a typical workflow for preparing this compound for an in vitro experiment, including troubleshooting steps.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Experiment cluster_troubleshoot Troubleshooting weigh 1. Weigh this compound add_dmso 2. Add DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate at 37°C add_dmso->dissolve stock 10 mM Stock in DMSO dissolve->stock Store at -80°C dilute 4. Dilute Stock in Cell Culture Medium stock->dilute check 5. Observe for Precipitation dilute->check add_to_cells 6. Add to Cells check->add_to_cells No troubleshoot_node Precipitation Observed? check->troubleshoot_node Yes incubate 7. Incubate & Analyze add_to_cells->incubate option1 A. Lower Final Concentration troubleshoot_node->option1 option2 B. Use Co-solvents / Surfactants troubleshoot_node->option2 option3 C. Use Cyclodextrin Complex troubleshoot_node->option3

Caption: Workflow for preparing this compound solutions for in vitro assays.

Simplified Hippo Signaling Pathway

The Hippo signaling pathway is a critical regulator of cell proliferation and apoptosis. Its dysregulation is implicated in cancer development and drug resistance. As small molecule inhibitors are frequently screened for their effects on such pathways, understanding this network is relevant for drug development professionals.

Caption: Simplified diagram of the Hippo signaling pathway in mammalian cells.

References

Technical Support Center: Overcoming Poor Cell Permeability of Isoeuphorbetin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Isoeuphorbetin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to the poor cell permeability of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cell permeability a concern?

This compound is a diterpenoid compound that has shown potential in various research applications, including cancer studies. However, like many natural compounds, its molecular structure may contribute to poor passive diffusion across cell membranes, limiting its intracellular concentration and, consequently, its biological activity in cell-based assays.

Q2: What are the general strategies to enhance the cellular uptake of poorly permeable compounds like this compound?

Several strategies can be employed to improve the delivery of compounds with low cell permeability. These include:

  • Nanoparticle-based delivery systems: Encapsulating this compound into nanoparticles can facilitate its entry into cells through endocytosis.[1][2][3][4]

  • Liposomal formulations: Liposomes, which are lipid-based vesicles, can fuse with the cell membrane to deliver their cargo directly into the cytoplasm.[5][6][7][8][9]

  • Prodrug approach: Modifying the chemical structure of this compound to create a more permeable "prodrug" that is converted back to the active compound inside the cell can be an effective strategy.[10][11][12][13][14][15]

Q3: Which signaling pathways are potentially affected by this compound?

While specific signaling pathways for this compound are not extensively documented, related diterpenoid compounds have been shown to modulate several key pathways involved in cancer cell proliferation, survival, and metastasis. These include the PI3K/Akt/mTOR , JAK/STAT , Wnt/β-catenin , and MAPK/ERK signaling pathways. It is plausible that this compound may also act on one or more of these pathways.

Q4: How can I assess the cell permeability of my this compound formulation?

Two common in vitro methods for assessing cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. PAMPA is a cell-free assay that predicts passive diffusion, while the Caco-2 assay uses a monolayer of human intestinal cells and can assess both passive and active transport mechanisms.

Troubleshooting Guides

Issue: Low or inconsistent biological activity of this compound in cell-based assays.
Possible Cause Troubleshooting Step Expected Outcome
Poor cell permeability of this compound. Formulate this compound using a nanoparticle or liposomal delivery system.Enhanced cellular uptake and increased intracellular concentration of this compound, leading to more potent and reproducible biological effects.
Degradation of this compound in culture medium. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment using techniques like HPLC.Determine the half-life of this compound and adjust experimental parameters accordingly (e.g., more frequent media changes with fresh compound).
Efflux of this compound by cellular transporters. Co-incubate cells with inhibitors of common efflux pumps (e.g., P-glycoprotein inhibitors like verapamil) to see if the activity of this compound is enhanced.Increased intracellular accumulation and activity of this compound, suggesting it is a substrate for efflux transporters.
Issue: Difficulty in formulating this compound for cell-based experiments.
Possible Cause Troubleshooting Step Expected Outcome
Low aqueous solubility of this compound. Prepare a stock solution in an organic solvent like DMSO and then dilute it in the culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).A clear solution of this compound in the culture medium without precipitation.
Precipitation of this compound in aqueous solutions. Encapsulate this compound in liposomes or nanoparticles to improve its solubility and stability in aqueous environments.[2][3][4][5][6][7][8][9]A stable formulation of this compound that can be easily administered to cells in culture.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a method to assess the passive permeability of this compound across an artificial lipid membrane.

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-impregnated filter)

  • Donor and acceptor plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dodecane

  • Lecithin

  • Plate reader for UV-Vis absorbance measurement

Methodology:

  • Prepare the PAMPA membrane: Coat the filter of the donor plate with a solution of 1% lecithin in dodecane.

  • Prepare the acceptor solution: Fill the wells of the acceptor plate with PBS (pH 7.4).

  • Prepare the donor solution: Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 100 µM).

  • Assemble the PAMPA sandwich: Place the donor plate on top of the acceptor plate.

  • Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Measure concentrations: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a plate reader at the compound's maximum absorbance wavelength.

  • Calculate permeability coefficient (Pe): Use the following formula:

    Where:

    • V_D = Volume of donor well

    • V_A = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [C_A] = Concentration in the acceptor well

    • [C_eq] = Equilibrium concentration

Data Presentation:

CompoundPermeability (Pe) (x 10⁻⁶ cm/s)Classification
High Permeability Control> 1.5High
Low Permeability Control< 1.0Low
This compound Experimental ValueTo be determined
Caco-2 Permeability Assay

This protocol assesses the permeability of this compound across a monolayer of human intestinal Caco-2 cells, which can model both passive and active transport.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS or HPLC for quantification

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) or perform a Lucifer yellow permeability assay to ensure the integrity of the cell monolayer.

  • Permeability Assay (Apical to Basolateral): a. Wash the cell monolayer with pre-warmed HBSS. b. Add HBSS containing this compound to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At various time points, collect samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Assay (Basolateral to Apical): Perform the same steps as above but add this compound to the basolateral chamber and collect samples from the apical chamber to assess efflux.

  • Quantification: Analyze the concentration of this compound in the collected samples using LC-MS/MS or HPLC.

  • Calculate Apparent Permeability Coefficient (Papp):

    Where:

    • dQ/dt = Rate of drug appearance in the receiver chamber

    • A = Surface area of the membrane

    • C0 = Initial concentration in the donor chamber

Data Presentation:

DirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Classification
Apical to Basolateral (A-B)Experimental Value\multirow{2}{*}{Calculated Value}Low (<1), Moderate (1-10), High (>10)
Basolateral to Apical (B-A)Experimental ValueEfflux if > 2

Visualizations

Signaling Pathway

G Representative PI3K/Akt/mTOR Pathway Potentially Targeted by Diterpenoids cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Proliferation Cell Proliferation & Survival p70S6K->Proliferation _4EBP1->Proliferation Diterpenoid Diterpenoid (e.g., this compound) Diterpenoid->PI3K Inhibition Diterpenoid->Akt Inhibition Diterpenoid->mTORC1 Inhibition

Caption: A representative diagram of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow

G Workflow for Assessing and Overcoming Poor Cell Permeability cluster_assessment Permeability Assessment cluster_strategies Strategies to Enhance Permeability cluster_validation Validation PAMPA PAMPA Assay (Passive Permeability) Nano Nanoparticle Formulation PAMPA->Nano Caco2 Caco-2 Assay (Passive & Active Transport) Lipo Liposomal Formulation Caco2->Lipo Prodrug Prodrug Synthesis Caco2->Prodrug CellAssay Cell-Based Activity Assay Nano->CellAssay Lipo->CellAssay Prodrug->CellAssay Start Start: Poorly Permeable This compound Start->PAMPA Start->Caco2 G Troubleshooting Logic for Low Biological Activity Start Low Biological Activity? Permeability Assess Cell Permeability Start->Permeability Yes Stability Check Compound Stability Start->Stability No Formulate Improve Formulation (Nano/Lipo/Prodrug) Permeability->Formulate Low Efflux Investigate Efflux Stability->Efflux Stable Optimize Optimize Assay Conditions Stability->Optimize Unstable Inhibitors Use Efflux Inhibitors Efflux->Inhibitors Efflux Detected End Re-evaluate Activity Efflux->End No Efflux Formulate->End Optimize->End Inhibitors->End

References

Technical Support Center: Stabilizing Isoeuphorbetin in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoeuphorbetin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and conducting stability studies for this compound in various solvent systems. While specific public data on this compound stability is limited, this guide offers a comprehensive framework based on established principles of pharmaceutical stability analysis to help you generate reliable data for your research.

Frequently Asked Questions (FAQs)

Q1: Where should I begin when assessing the stability of this compound for the first time?

A1: Start by conducting a forced degradation study.[1][2] This involves exposing this compound solutions to extreme conditions such as acid, base, oxidation, heat, and light.[2] The goal is to rapidly identify potential degradation pathways and to develop and validate an analytical method that can distinguish the intact this compound from its degradation products.[2][3] High-performance liquid chromatography (HPLC) with a photodiode array (PDA) detector is a common and effective technique for this purpose.[4]

Q2: What are the critical factors to consider when choosing a solvent system for this compound?

A2: The choice of solvent is critical and should be based on the intended application. Key factors to consider include:

  • Solubility: Ensure this compound is sufficiently soluble in the chosen solvent.

  • pH: The pH of the solvent can significantly impact the stability of many compounds.

  • Polarity: The polarity of the solvent can influence degradation rates and pathways.

  • Compatibility: The solvent should be compatible with your downstream applications and analytical methods.

  • Toxicity: For biological applications, the solvent must be non-toxic at the concentrations used.

Q3: How do I design a long-term stability study for this compound?

A3: A long-term stability study should be designed to evaluate the stability of this compound under your intended storage and use conditions.[1] This typically involves storing aliquots of your this compound solution in the selected solvent system at various temperatures and humidity levels.[1] You should pull samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months) and analyze them using your validated stability-indicating method.

Q4: What analytical techniques are best suited for quantifying this compound and its degradants?

A4: A range of analytical techniques can be employed for stability testing.[4][5] The most common and powerful combination is:

  • High-Performance Liquid Chromatography (HPLC): For separating this compound from its degradation products.[4]

  • Mass Spectrometry (MS): For identifying the structure of the degradation products.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of unknown degradants.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid degradation of this compound observed in all tested solvents. The compound may be inherently unstable under the initial screening conditions.Conduct a forced degradation study under a wider range of milder conditions (e.g., lower temperatures, protection from light, use of antioxidants).
Multiple, overlapping peaks in the HPLC chromatogram. The analytical method lacks sufficient resolution to separate all degradation products.Optimize the HPLC method by adjusting the mobile phase composition, gradient, column type, or temperature.
Inconsistent stability data between experimental replicates. This could be due to variability in sample preparation, storage conditions, or analytical measurements.Ensure precise control over all experimental parameters. Prepare samples carefully, use calibrated equipment, and perform multiple injections for each sample.
Precipitation of this compound from the solvent over time. The initial solubility may not be indicative of long-term stability in the solution.Re-evaluate the solubility of this compound in the chosen solvent at the storage temperature. Consider using a co-solvent or a different solvent system.
Appearance of new, unknown peaks in the chromatogram during the stability study. These are likely new degradation products forming over time.Isolate and identify these new peaks using techniques like LC-MS/MS and NMR to understand the degradation pathway.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze the chromatograms to determine the percentage of this compound remaining and to identify the number and relative abundance of degradation products.

Protocol 2: Long-Term Stability Study

  • Sample Preparation: Prepare solutions of this compound in the candidate solvent systems at the desired concentration.

  • Storage Conditions: Aliquot the solutions into appropriate vials and store them under the following conditions:

    • Refrigerated: 2-8°C

    • Room Temperature: 25°C / 60% Relative Humidity (RH)

    • Accelerated: 40°C / 75% Relative Humidity (RH)[2]

  • Time Points: Analyze the samples at predetermined intervals (e.g., 0, 1, 3, 6, 9, 12, 18, and 24 months).

  • Analysis: Use a validated stability-indicating HPLC method to quantify the concentration of this compound and any major degradation products.

  • Data Reporting: Record the results in a table, including the appearance of the solution, pH (if aqueous), and the concentration of this compound and degradants.

Data Presentation

Table 1: Forced Degradation Study of this compound

Stress Condition Time (hours) This compound Remaining (%) Number of Degradation Products Major Degradant Peak Area (%)
0.1 M HCl, 60°C24
0.1 M NaOH, 60°C24
3% H₂O₂, RT24
80°C48
UV Light (254 nm)24

Table 2: Long-Term Stability of this compound in Solvent X at Different Temperatures

Time (Months) 2-8°C (% Remaining) 25°C / 60% RH (% Remaining) 40°C / 75% RH (% Remaining)
0100100100
1
3
6
12

Visualizations

experimental_workflow cluster_prep Preparation cluster_forced_degradation Forced Degradation Study cluster_method_dev Method Development cluster_long_term Long-Term Stability Study cluster_analysis Data Analysis & Reporting stock Prepare this compound Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) stock->stress analyze_stress Analyze by HPLC-PDA/MS stress->analyze_stress develop_hplc Develop Stability-Indicating HPLC Method analyze_stress->develop_hplc prepare_samples Prepare Samples in Candidate Solvents develop_hplc->prepare_samples store_samples Store at Different Conditions (2-8°C, 25°C, 40°C) prepare_samples->store_samples analyze_long_term Analyze at Predetermined Time Points store_samples->analyze_long_term evaluate_data Evaluate Data & Determine Shelf-life analyze_long_term->evaluate_data degradation_pathway This compound This compound degradant_a Degradant A (e.g., Hydrolysis Product) This compound->degradant_a Acid/Base degradant_b Degradant B (e.g., Oxidation Product) This compound->degradant_b Oxidant degradant_c Degradant C (e.g., Isomerization Product) This compound->degradant_c Heat/Light degradant_a->degradant_c Heat

References

Technical Support Center: Optimizing HPLC Parameters for Isoeuphorbetin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Isoeuphorbetin.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Problem: Poor Peak Shape (Tailing or Fronting)

Question: My this compound peak is showing significant tailing. What are the possible causes and how can I fix it?

Answer: Peak tailing for phenolic compounds like this compound is a common issue. Here are the likely causes and solutions:

  • Secondary Interactions: Silanol groups on the silica-based stationary phase can interact with polar functional groups of the analyte.

    • Solution: Use a base-deactivated reversed-phase column (e.g., C18) or add a competing base to the mobile phase. Adjusting the mobile phase pH to suppress the ionization of silanol groups can also be effective.[1]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.[1]

  • Contaminated Guard Column or Column: Accumulation of contaminants can affect peak shape.

    • Solution: Replace the guard column or flush the analytical column with a strong solvent.[2]

Question: My chromatogram shows peak fronting for this compound. What should I investigate?

Answer: Peak fronting is less common than tailing but can occur due to the following:

  • Column Overload: Similar to tailing, injecting an excessive amount of the analyte can cause fronting.

    • Solution: Decrease the sample concentration or injection volume.[1]

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak fronting.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Degradation: Channels or voids in the column packing can lead to distorted peaks.

    • Solution: Replace the column.[1]

Problem: Inconsistent Retention Times

Question: The retention time for my this compound peak is shifting between injections. What could be the reason?

Answer: Retention time drift can compromise the reliability of your analysis.[3] Common causes include:

  • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.

    • Solution: Increase the column equilibration time to ensure the column is returned to the initial conditions before each injection.[2]

  • Mobile Phase Composition: Inaccurate preparation of the mobile phase or changes in its composition over time (e.g., evaporation of the organic solvent) can cause drift.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs tightly capped.[2]

  • Temperature Fluctuations: Changes in column temperature will affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[2]

  • Pump Issues: Inconsistent flow rates due to pump malfunctions or air bubbles can alter retention times.

    • Solution: Degas the mobile phase and purge the pump.[2][3] If the problem persists, check pump seals and pistons for wear.

Problem: Baseline Noise or Drift

Question: I am observing a noisy or drifting baseline in my chromatogram. How can I troubleshoot this?

Answer: A stable baseline is crucial for accurate quantification. Here are potential sources of baseline issues:

  • Contaminated Mobile Phase: Impurities in the solvents or buffer components can create a noisy baseline.

    • Solution: Use high-purity HPLC-grade solvents and freshly prepared buffers.[3][4] Filter the mobile phase before use.[4]

  • Air Bubbles in the System: Air bubbles passing through the detector cell will cause baseline spikes.

    • Solution: Thoroughly degas the mobile phase using sonication, vacuum filtration, or helium sparging.[4] Purge the HPLC system.[2]

  • Detector Lamp Issues: A failing or unstable detector lamp can lead to a drifting baseline.

    • Solution: Check the lamp's energy output and replace it if it is low.[2]

  • Column Bleed: Degradation of the stationary phase can cause a rising baseline, especially in gradient elution.

    • Solution: Ensure the mobile phase pH is within the stable range for the column. If the column is old, it may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing an HPLC method for this compound?

A1: For a flavonoid-like compound such as this compound, a reversed-phase HPLC method is a good starting point. Here are the initial parameters to consider:

  • Column: A C18 column is the most common choice for analyzing flavonoids.[5][6]

  • Mobile Phase: A gradient elution using acetonitrile or methanol and water is typically effective.[7][8] Acidifying the aqueous phase with a small amount of formic acid or phosphoric acid (e.g., 0.1%) often improves peak shape and resolution.[6][9][10]

  • Detection: A UV detector set at the absorbance maximum of the isoflavone class of compounds, often around 254-260 nm, is a common choice.[9][10][11][12]

Q2: How do I choose between acetonitrile and methanol as the organic solvent in the mobile phase?

A2: Both acetonitrile and methanol can be used for the analysis of flavonoids. Acetonitrile generally provides lower UV absorbance, especially at lower wavelengths, and can result in sharper peaks and better resolution.[8] Methanol is a viable and often more economical alternative.[8] The choice may depend on the specific separation requirements and may need to be determined empirically.

Q3: What is the importance of pH control in the mobile phase for this compound analysis?

A3: The pH of the mobile phase can significantly impact the retention and peak shape of phenolic compounds.[13] For acidic compounds, working at a low pH (e.g., 2.5-3.5) ensures that the analytes are in their neutral form, which promotes better retention and symmetrical peaks on a reversed-phase column.[13]

Q4: How can I improve the resolution between this compound and other closely eluting peaks?

A4: To improve resolution, you can try the following:

  • Optimize the Mobile Phase: Adjust the gradient slope, the type of organic solvent, or the pH of the aqueous phase.[14][15]

  • Change the Column: A column with a different stationary phase chemistry, smaller particle size, or longer length can provide better separation.[14]

  • Adjust the Temperature: Lowering the temperature can sometimes improve the resolution of closely eluting peaks, although it will increase analysis time.

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution.

Experimental Protocols

Protocol 1: Preparation of Mobile Phase
  • Aqueous Phase (0.1% Phosphoric Acid in Water):

    • Measure 1 mL of concentrated phosphoric acid.

    • Add it to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade water.

    • Fill the flask to the mark with HPLC-grade water and mix thoroughly.

    • Filter the solution through a 0.45 µm membrane filter.[4]

  • Organic Phase (Acetonitrile or Methanol):

    • Use HPLC-grade acetonitrile or methanol.

    • Filter the solvent through a 0.45 µm membrane filter.

  • Degassing:

    • Degas both the aqueous and organic phases separately by sonicating for 15-20 minutes or using another degassing method.[4]

Protocol 2: Standard HPLC Method for this compound

This protocol provides a starting point for the analysis. Optimization will likely be required.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 255 nm
Injection Volume 10 µL

Data Presentation

Table 1: Comparison of Mobile Phase Solvents
Organic SolventAdvantagesDisadvantages
Acetonitrile Lower UV cutoff, lower viscosity leading to higher efficiency and sharper peaks.[8]Higher cost, potential for supply shortages.
Methanol Lower cost, readily available.Higher UV cutoff, higher viscosity which can lead to broader peaks.[8]
Table 2: Typical HPLC Troubleshooting Summary
IssueCommon CauseSuggested Solution
Peak Tailing Secondary silanol interactionsUse a base-deactivated column; adjust mobile phase pH.[1]
Retention Time Drift Inconsistent temperature or mobile phase compositionUse a column oven; prepare fresh mobile phase.[2]
Baseline Noise Contaminated mobile phase or air bubblesUse HPLC-grade solvents; degas the mobile phase.[2][3]
Poor Resolution Suboptimal mobile phase or columnOptimize the gradient; try a different column.[14]

Visualizations

HPLC_Troubleshooting_Workflow start Problem Identified peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No check_overload Check for Column Overload peak_shape->check_overload Yes baseline Baseline Issue? retention_time->baseline No check_equilibration Increase Equilibration Time retention_time->check_equilibration Yes resolution Poor Resolution? baseline->resolution No use_hplc_grade Use HPLC Grade Solvents baseline->use_hplc_grade Yes optimize_gradient Optimize Gradient resolution->optimize_gradient Yes check_silanol Address Silanol Interactions check_overload->check_silanol check_column_health Check Column Health check_silanol->check_column_health check_mobile_phase Prepare Fresh Mobile Phase check_equilibration->check_mobile_phase check_temp Use Column Oven check_mobile_phase->check_temp check_pump Check Pump & Degas check_temp->check_pump degas_mobile_phase Degas Mobile Phase use_hplc_grade->degas_mobile_phase check_lamp Check Detector Lamp degas_mobile_phase->check_lamp change_column Try Different Column optimize_gradient->change_column

Caption: A troubleshooting workflow for common HPLC issues.

Method_Development_Workflow start Define Analytical Goal select_column Select Column (e.g., C18) start->select_column select_mobile_phase Select Mobile Phase (ACN/MeOH & Acidified Water) select_column->select_mobile_phase initial_run Perform Initial Scouting Run select_mobile_phase->initial_run evaluate_results Evaluate Peak Shape, Retention, & Resolution initial_run->evaluate_results optimize Optimize Parameters evaluate_results->optimize Needs Improvement validate Validate Method evaluate_results->validate Acceptable optimize_gradient Adjust Gradient Slope optimize->optimize_gradient optimize_ph Adjust Mobile Phase pH optimize->optimize_ph optimize_temp Adjust Temperature optimize->optimize_temp optimize_gradient->evaluate_results optimize_ph->evaluate_results optimize_temp->evaluate_results

References

Minimizing off-target effects of Isoeuphorbetin in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of small molecule inhibitors, like Isoeuphorbetin, in cellular assays. The following information offers general strategies and protocols applicable to the characterization of any novel or poorly described inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are "off-target" effects of a small molecule inhibitor?

A1: Off-target effects occur when a small molecule, such as this compound, binds to and modulates the activity of proteins other than its intended biological target. These unintended interactions can lead to misleading experimental results, confounding data interpretation, and potential cellular toxicity.[1][2]

Q2: Why is it critical to minimize off-target effects in cellular assays?

Q3: What are the common causes of off-target effects?

A3: Off-target effects can arise from several factors:

  • High Compound Concentration: Using concentrations significantly above the inhibitor's potency (IC50 or Ki) for the primary target increases the likelihood of binding to lower-affinity, unintended targets.[4]

  • Structural Similarity Between Targets: Many proteins, especially within families like kinases, share highly conserved binding sites (e.g., the ATP-binding pocket), making it challenging to develop highly selective inhibitors.[5]

  • Compound Reactivity and Instability: Some small molecules contain chemically reactive groups or are unstable in media, leading to non-specific interactions with various cellular components.

  • Impure Compound Preparations: Contaminants within the inhibitor stock solution can have their own biological activities.

Q4: What is the first step I should take to assess the potential for off-target effects with this compound?

A4: The first step is to perform a careful dose-response experiment in your cellular assay of interest. This will establish the EC50 (half-maximal effective concentration) for the observed phenotype. This cellular EC50 should then be compared to the biochemical IC50 (half-maximal inhibitory concentration) against the purified target protein. A large discrepancy between these values may suggest poor cell permeability, compound instability, or potential off-target engagement.

Troubleshooting Guide

Q5: The cellular phenotype I observe only occurs at concentrations much higher than this compound's biochemical IC50. What does this mean?

A5: This common issue can point to several possibilities. The workflow below can help you troubleshoot the cause.

A Observation: Cellular EC50 >> Biochemical IC50 B Check Compound Permeability & Stability A->B C Perform Target Engagement Assay (e.g., CETSA) A->C E Low Permeability or High Efflux B->E Permeability assay negative? F Target Not Engaged at Low Concentrations C->F No thermal shift observed? G Validate with Orthogonal Approaches: - Structurally distinct inhibitor - Target Knockdown/Knockout C->G Target is engaged? D Potential Off-Target Effect or General Cytotoxicity E->D F->D

Caption: Troubleshooting workflow for discrepant IC50 and EC50 values.

Q6: How can I confirm that this compound is engaging its intended target in my cells?

A6: A Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in intact cells.[6][7] This technique measures the change in thermal stability of a target protein upon ligand binding. A positive result (a shift in the protein's melting curve) provides strong evidence that your compound is reaching and binding to its target in a cellular environment.

Q7: I suspect the phenotype is due to an off-target effect. How can I identify the unintended target(s)?

A7: Identifying unknown off-targets can be complex. Key strategies include:

  • Kinase Profiling: If this compound is a suspected kinase inhibitor, screening it against a large panel of purified kinases is a direct way to assess its selectivity.[8][9][10] Many commercial services offer this.

  • Phenotypic Screening: Comparing the cellular phenotype induced by this compound to a library of compounds with known mechanisms of action can provide clues about its off-targets.[11][12]

  • Computational Prediction: In silico tools can predict potential off-targets based on the chemical structure of this compound, although these predictions require experimental validation.[13]

Q8: What experimental controls can help me differentiate on-target from off-target effects?

A8: A robust experimental design is key. The following diagram illustrates a comprehensive strategy.

cluster_2 Phenotypic Readout A Primary Inhibitor (this compound) E Mutant Target (Resistant to Inhibitor) A->E No Effect? P Observe Cellular Phenotype A->P B Structurally Unrelated Inhibitor (Same Target) B->P Phenocopies A? C Inactive Structural Analog (Negative Control) C->P No Effect? D Target Knockdown (siRNA) or Knockout (CRISPR) D->P Phenocopies A?

Caption: A multi-pronged strategy for validating on-target effects.

Quantitative Data Summary

When characterizing an inhibitor, systematically tabulating its potency and selectivity is crucial. The following tables serve as templates for organizing your experimental data for this compound.

Table 1: Dose-Response Data for this compound

Assay TypeCell Line / TargetParameterValue (µM)
Biochemical AssayPurified Target XIC50e.g., 0.1
Cellular Phenotype AssayCell Line YEC50e.g., 1.5
Cytotoxicity AssayCell Line YCC50e.g., >50

Table 2: Example Kinase Selectivity Profile for this compound

Kinase Target% Inhibition @ 1 µMIC50 (nM)Notes
Target X (On-Target) 98% 100 Intended Target
Kinase A85%850Potential Off-Target (8.5-fold less potent)
Kinase B55%2,500Weak Off-Target
Kinase C12%>10,000Not a significant off-target
Kinase D5%>10,000Not a significant off-target

This table is a hypothetical example of data obtained from a commercial kinase profiling service.[14][15][16][17]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from published methods and is designed to verify that this compound binds to its target in intact cells.[6][18][19]

Materials:

  • Cell line of interest

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • PBS and appropriate cell culture media

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Apparatus for Western blotting

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of this compound or vehicle (DMSO) control. A typical final DMSO concentration should be ≤0.1%. Incubate for 1-3 hours at 37°C.

  • Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in PBS to a concentration of ~1x10^7 cells/mL. Aliquot the cell suspension into PCR tubes.

  • Heat Treatment: Place the PCR tubes in a thermal cycler. Apply a temperature gradient for 3 minutes (e.g., ranging from 40°C to 65°C in 2.5°C increments). Immediately cool the samples to 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by adding lysis buffer and performing freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Centrifugation: Pellet the precipitated/aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the target protein remaining in the soluble fraction at each temperature point using Western blotting.

  • Data Interpretation: A successful experiment will show that the target protein is more stable (i.e., remains soluble at higher temperatures) in the this compound-treated samples compared to the vehicle control, resulting in a rightward shift of the melting curve.

Protocol 2: On-Target vs. Off-Target Signaling Pathway Analysis

This protocol helps determine if this compound affects its intended pathway specifically.

cluster_0 Hypothetical Signaling Pathway GF Growth Factor Rec Receptor GF->Rec A Kinase A Rec->A B Kinase B (On-Target) A->B C Kinase C (Off-Target) A->C D Transcription Factor B->D C->D E Gene Expression D->E Inhibitor This compound Inhibitor->B On-Target Effect Inhibitor->C Off-Target Effect

Caption: Hypothetical pathway showing on- and off-target inhibition.

Procedure:

  • Establish Baseline: Culture cells and serum-starve if necessary to reduce basal pathway activity.

  • Pre-treatment: Treat cells with a dose-range of this compound or vehicle control for 1-2 hours.

  • Stimulation: Stimulate the pathway with an appropriate agonist (e.g., a growth factor that activates the receptor upstream of your target).

  • Lysis and Analysis: After a short stimulation time (e.g., 15-30 minutes), lyse the cells and collect protein lysates.

  • Western Blotting: Perform Western blotting to analyze the phosphorylation status of key proteins:

    • On-Target: The direct substrate of your target (e.g., p-Transcription Factor D). You expect to see dose-dependent inhibition of this signal.

    • Upstream Control: A protein upstream of your target (e.g., p-Kinase A). Its phosphorylation should be unaffected by this compound.

    • Potential Off-Target Pathway: A substrate of a known potential off-target (e.g., a substrate of Kinase C). This can reveal unintended pathway modulation.

  • Interpretation: Specific on-target inhibition will show decreased phosphorylation of downstream substrates without affecting upstream components. Modulation of unrelated pathways indicates off-target activity.

References

Addressing inconsistent results in Isoeuphorbetin bioactivity assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isoeuphorbetin bioactivity assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may arise during cytotoxicity, anti-inflammatory, and antioxidant assays involving this compound.

1. Cytotoxicity Assays (e.g., MTT, SRB)

  • Question: My IC50 values for this compound cytotoxicity are inconsistent across different experiments using the same cell line. What could be the cause?

    Answer: Inconsistent IC50 values in cytotoxicity assays can stem from several factors:

    • Cell Passage Number: Using cells from a high passage number can lead to altered phenotypes and drug sensitivity. It is advisable to use cells within a consistent and low passage range for all experiments.

    • Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final readout. Ensure precise and consistent cell counting and seeding in every well.

    • Compound Solubility and Stability: this compound, like many natural compounds, may have limited solubility in aqueous media. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in culture medium. Precipitation of the compound can lead to inaccurate concentrations and variable results. Also, consider the stability of the compound in your experimental conditions over the incubation period.

    • Incubation Time: The duration of cell exposure to this compound will influence the IC50 value. Standardize the incubation time across all experiments for comparability.

    • Reagent Variability: Ensure all reagents, including media, serum, and assay-specific reagents (e.g., MTT, SRB), are from the same batch or lot to minimize variability.

  • Question: I am observing high background absorbance in my MTT assay control wells. What should I do?

    Answer: High background absorbance in an MTT assay can be due to several reasons:

    • Contamination: Microbial contamination can lead to the reduction of the MTT reagent, causing a false-positive signal. Regularly check your cell cultures for any signs of contamination.

    • Reagent Quality: The MTT reagent itself can degrade over time, especially if exposed to light. Prepare fresh MTT solution and store it protected from light.

    • Phenol Red Interference: Phenol red in the culture medium can interfere with absorbance readings. Consider using a phenol red-free medium for the assay.

  • Question: The formazan crystals in my MTT assay are not dissolving completely. How can I fix this?

    Answer: Incomplete solubilization of formazan crystals is a common issue. To address this:

    • Solubilization Agent: Ensure you are using a high-quality solubilizing agent (e.g., DMSO, isopropanol with HCl).

    • Thorough Mixing: After adding the solubilizing agent, mix the contents of the wells thoroughly by gentle pipetting or by using a plate shaker.

    • Incubation: Allow sufficient time for the formazan to dissolve completely. You can visually inspect the wells under a microscope to confirm complete dissolution before reading the plate.

2. Anti-inflammatory Assays (e.g., Griess Assay for Nitric Oxide)

  • Question: My nitric oxide (NO) inhibition results with this compound are not reproducible. What are the potential causes?

    Answer: Reproducibility issues in NO assays can be attributed to:

    • Cell Health and Activation: The inflammatory response of macrophages (e.g., RAW 264.7 cells) can vary. Ensure your cells are healthy and consistently activated with the inflammatory stimulus (e.g., LPS).

    • LPS Concentration and Purity: Use a consistent and high-purity source of LPS. The potency of LPS can vary between batches.

    • Timing of Treatment: The timing of this compound treatment relative to LPS stimulation is critical. Standardize the pre-treatment or co-treatment protocol.

    • Griess Reagent Stability: The Griess reagents can be unstable. Prepare them fresh and protect them from light.

  • Question: I am seeing a color change in my Griess assay wells even without cells. Why is this happening?

    Answer: This indicates the presence of nitrite in your reagents or medium.

    • Medium Composition: Some culture media may contain levels of nitrite that can interfere with the assay. Use a medium with low or no nitrite.

    • Reagent Contamination: Ensure your water and other reagents used to prepare solutions are free of nitrite contamination.

3. Antioxidant Assays (e.g., DPPH, ABTS)

  • Question: The IC50 values for the antioxidant activity of this compound vary between DPPH and ABTS assays. Is this normal?

    Answer: Yes, it is common to observe different IC50 values for the same compound in different antioxidant assays. This is because the assays are based on different chemical principles:

    • Reaction Kinetics: The reaction kinetics of this compound with the DPPH radical versus the ABTS radical cation can differ.

    • Solvent Effects: The choice of solvent can influence the antioxidant activity measured in each assay.

    • Radical Accessibility: The steric accessibility of the radical site can differ between DPPH and ABTS, leading to variations in reactivity with the antioxidant molecule.

  • Question: My antioxidant assay results are not consistent. What should I check?

    Answer: For inconsistent antioxidant assay results, consider the following:

    • Reagent Preparation: Ensure that the DPPH or ABTS radical solutions are prepared fresh and their initial absorbance is within the recommended range.

    • Light Sensitivity: Both DPPH and ABTS radicals are light-sensitive. Perform the assay in low-light conditions and store the radical solutions in the dark.

    • Reaction Time: The reaction between the antioxidant and the radical may not be instantaneous. Standardize the incubation time before measuring the absorbance.

    • Compound Color: If this compound solutions have a significant color, this can interfere with the absorbance readings. Include a proper blank for color correction.

Data Presentation: Comparative IC50 Values of this compound and Related Compounds

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for this compound and structurally similar compounds in various bioactivity assays. These values can serve as a reference for researchers to compare their own results.

Table 1: Cytotoxicity of this compound and Related Compounds in Cancer Cell Lines

Compound/ExtractCell LineAssayIC50 (µM)Reference
This compound---Data not found
Euphorbia grandicornis (CH2Cl2 extract)MCF-7MTT1.03 µg/mL[1]
Euphorbia grandicornis (CH2Cl2 extract)HCC70MTT0.301 µg/mL[1]
Euphorbia szovitsii (extract)MDA-MB-231MTT76.78 µg/mL (24h)[2]
Euphorbia szovitsii (extract)MDA-MB-231MTT59.71 µg/mL (48h)[2]

Table 2: Anti-inflammatory Activity of this compound and Related Compounds

Compound/ExtractCell LineAssayIC50Reference
This compound---Data not found
Cassia occidentalis (EtOAc extract)RAW 264.7NO Production21.3 - 43.1 µg/mL[3]
ChrysophanolRAW 264.7NO Production22.5 - 97.4 µM[3]
EmodinRAW 264.7NO Production22.5 - 97.4 µM[3]

Table 3: Antioxidant Activity of this compound and Related Compounds

Compound/ExtractAssayIC50Reference
This compound--Data not found
Macaranga hypoleuca (EtOAc fraction)DPPH14.31 mg/L[4]
Macaranga hypoleuca (EtOAc fraction)ABTS2.10 mg/L[4]
Chenopodium botrys (methanolic extract)DPPH-[5]
Chenopodium botrys (methanolic extract)ABTS-[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.

1. MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Griess Assay for Nitric Oxide (NO) Inhibition

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Sample Collection: Collect 100 µL of the culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

3. DPPH Radical Scavenging Assay

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound solution (in methanol or ethanol) to 100 µL of a 0.2 mM DPPH solution (in methanol or ethanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample. Determine the IC50 value.

Mandatory Visualizations

Signaling Pathways Potentially Modulated by this compound

This compound, as a flavonoid-like compound, may exert its bioactivities by modulating key signaling pathways involved in inflammation and cancer. The following diagrams illustrate these potential mechanisms.

NFkB_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IkB IKK->IkB Phosphorylation NF-kB NF-kB IkB->NF-kB Inhibition IkB_P p-IkB IkB->IkB_P NF-kB_n NF-kB NF-kB->NF-kB_n Translocation Proteasome Proteasome IkB_P->Proteasome Degradation Gene_Expression Pro-inflammatory Gene Expression NF-kB_n->Gene_Expression Induces This compound This compound This compound->IKK Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway cluster_stimulus Extracellular Stimuli cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth_Factors Receptor Receptor Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Translocation Transcription_Factors Transcription Factors ERK_n->Transcription_Factors Activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation This compound This compound This compound->RAF Potential Inhibition This compound->MEK

Caption: Potential modulation of the MAPK signaling pathway by this compound.

PI3K_Akt_Pathway cluster_stimulus Growth Factors cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects GF GF RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth This compound This compound This compound->PI3K Potential Inhibition This compound->Akt

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

References

Technical Support Center: High-Purity Isoeuphorbetin Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of high-purity Isoeuphorbetin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the purification process.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Issue 1: Low Yield of Crude this compound Extract

Potential Cause Recommended Solution
Inefficient Extraction Solvent This compound, a coumarin, is soluble in various organic solvents. The choice of solvent significantly impacts extraction efficiency. Methanol, ethanol, and ethyl acetate are commonly used.[1][2] Consider performing small-scale pilot extractions with different solvents to determine the optimal one for your plant material.
Inadequate Extraction Method Passive methods like maceration may not be sufficient for complete extraction.[3] Employ more exhaustive techniques such as Soxhlet extraction, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) to improve yield and reduce extraction time.[2]
Improper Plant Material Preparation The plant material should be properly dried and ground to a fine powder to maximize the surface area for solvent penetration.
Degradation of this compound Prolonged exposure to high temperatures or light can degrade coumarins. If using heat-assisted extraction methods, optimize the temperature and duration to minimize degradation. Store the extract in a cool, dark place.

Issue 2: Poor Separation During Column Chromatography

Potential Cause Recommended Solution
Inappropriate Stationary Phase For coumarins like this compound, silica gel is a common choice for normal-phase chromatography. For reverse-phase chromatography, C18 is typically used.[2][4] The choice depends on the polarity of the impurities you want to separate from your target compound.
Suboptimal Mobile Phase The mobile phase composition is critical for good separation. For silica gel chromatography, a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate or chloroform-methanol) is often effective.[5] For C18 columns, a gradient of water and an organic solvent like acetonitrile or methanol is typically used.[6][7] Use Thin Layer Chromatography (TLC) to test various solvent systems before running the column.
Column Overloading Loading too much crude extract onto the column will result in broad, overlapping peaks. As a general rule, the sample load should not exceed 1-5% of the stationary phase weight.
Improper Column Packing An improperly packed column with channels or cracks will lead to poor separation. Ensure the column is packed uniformly.

Issue 3: Tailing or Broad Peaks in Preparative HPLC

Potential Cause Recommended Solution
Secondary Interactions with Stationary Phase The free silanol groups on the silica backbone of C18 columns can interact with polar compounds, causing peak tailing. Use a mobile phase with a low pH (e.g., adding 0.1% trifluoroacetic acid or formic acid) to suppress the ionization of silanol groups.[6]
Column Overload Injecting too much sample can lead to peak broadening and tailing.[8] Reduce the injection volume or the concentration of the sample.
Contamination of the Column Impurities from previous runs can accumulate on the column, affecting peak shape. Implement a regular column cleaning and regeneration protocol.[8][9]
Inappropriate Mobile Phase Strength If the mobile phase is too weak, the compound will move slowly and the peak will broaden. If it is too strong, the compound will elute too quickly with poor resolution. Optimize the mobile phase composition and gradient.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing a purification protocol for this compound?

A1: Start with a small-scale extraction of the dried and powdered plant material using a solvent like methanol or a methanol/water mixture (e.g., 80:20 v/v).[2] Analyze the crude extract by TLC or analytical HPLC to get a preliminary idea of the complexity of the mixture and the approximate polarity of this compound. Based on this, you can select an appropriate column chromatography strategy (normal or reverse-phase) and test different mobile phase systems on TLC to find the best separation conditions.

Q2: How can I confirm the presence and purity of this compound in my fractions?

A2: The most common method for purity assessment is High-Performance Liquid Chromatography (HPLC) with a UV detector, as coumarins have strong UV absorbance.[4][6] For structural confirmation, you will need to use spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: My semi-purified this compound sample contains a co-eluting impurity. How can I resolve this?

A3: If two compounds are co-eluting, it means they have very similar polarities under the current chromatographic conditions. Try changing the selectivity of your separation. This can be achieved by:

  • Switching to a different stationary phase (e.g., from C18 to a phenyl-hexyl or cyano column).

  • Changing the organic modifier in your mobile phase (e.g., from acetonitrile to methanol or vice versa).

  • Altering the pH of the mobile phase.

Q4: What are the common types of impurities I might encounter?

A4: Impurities in natural product extracts can be diverse and may include:

  • Other secondary metabolites from the plant with similar structures (e.g., other coumarins or flavonoids).[10]

  • Pigments like chlorophyll.

  • Lipids and waxes .

  • Degradation products of this compound if the extraction or purification conditions are too harsh.[11]

Q5: Are there any specific safety precautions I should take when working with the solvents used for purification?

A5: Yes. Many of the organic solvents used (e.g., chloroform, methanol, hexane, ethyl acetate) are flammable and/or toxic. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and consult the Material Safety Data Sheets (MSDS) for each solvent before use.

Data Presentation

Table 1: Comparison of Solvent Systems for Column Chromatography of Coumarins

Stationary PhaseMobile Phase SystemApplication
Silica Geln-Hexane : Ethyl Acetate (gradient)General purpose separation of coumarins of varying polarity.
Silica GelChloroform : Methanol (gradient)Effective for separating more polar coumarins.
C18Acetonitrile : Water (gradient)Standard for reverse-phase separation of coumarins.[6]
C18Methanol : Water with 0.1% Formic Acid (gradient)Good for improving peak shape of polar coumarins.

Table 2: Typical Extraction Methods for Coumarins

Extraction MethodSolventTemperatureDurationTypical Yield
MacerationEthanol (95%)Room Temp24-72 hoursModerate
Soxhlet ExtractionMethanolBoiling Point6-12 hoursHigh
Ultrasound-Assisted Extraction (UAE)Methanol:Water (80:20)40-60 °C30-60 minHigh

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of this compound

  • Preparation: Weigh 100 g of dried and powdered plant material.

  • Extraction: Place the powder in a 2 L flask and add 1 L of 80% aqueous methanol.

  • Sonication: Place the flask in an ultrasonic bath and sonicate at 50°C for 45 minutes.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Re-extraction: Repeat the extraction process on the plant residue two more times with fresh solvent.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Purification of this compound by Preparative HPLC

  • Sample Preparation: Dissolve 1 g of the semi-purified extract in a minimal amount of the initial mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • Column: Use a C18 preparative column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-45 min: 20% to 80% B (linear gradient)

    • 45-50 min: 80% B (isocratic)

    • 50-55 min: 80% to 20% B (linear gradient)

    • 55-60 min: 20% B (isocratic - column re-equilibration)

  • Flow Rate: 15 mL/min

  • Detection: UV at 330 nm.[6]

  • Fraction Collection: Collect fractions corresponding to the peak of interest.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC.

  • Final Step: Combine the pure fractions and remove the solvent under vacuum.

Visualizations

experimental_workflow plant_material Dried & Powdered Plant Material extraction Ultrasound-Assisted Extraction (80% Methanol) plant_material->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract column_chromatography Silica Gel Column Chromatography (Hexane:EtOAc gradient) crude_extract->column_chromatography fraction_collection1 Fraction Collection column_chromatography->fraction_collection1 tlc_analysis TLC Analysis fraction_collection1->tlc_analysis semi_pure_fractions Semi-Pure Fractions tlc_analysis->semi_pure_fractions concentration2 Concentration semi_pure_fractions->concentration2 prep_hplc Preparative HPLC (C18, ACN:H2O) concentration2->prep_hplc fraction_collection2 Fraction Collection prep_hplc->fraction_collection2 hplc_analysis Purity Check (Analytical HPLC) fraction_collection2->hplc_analysis pure_this compound High-Purity This compound hplc_analysis->pure_this compound

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Problem: Poor HPLC Separation check_peak_shape Check Peak Shape start->check_peak_shape check_resolution Check Resolution start->check_resolution broad_peaks Broad or Tailing Peaks check_peak_shape->broad_peaks co_elution Co-eluting Peaks check_resolution->co_elution solution_broad Solutions for Broad Peaks: - Lower sample concentration - Adjust mobile phase pH - Check for column contamination broad_peaks->solution_broad solution_resolution Solutions for Poor Resolution: - Optimize gradient - Change mobile phase organic modifier - Try a different column chemistry co_elution->solution_resolution

Caption: Troubleshooting logic for HPLC separation issues.

References

Technical Support Center: Enhancing the Bioavailability of Isoeuphorbetin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges associated with the in vivo bioavailability of Isoeuphorbetin. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and explanatory diagrams.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties relevant to bioavailability?

A1: this compound is a dimeric coumarin, a class of natural compounds known for their various biological activities.[1][2] Its chemical structure and properties present challenges for oral absorption.

  • Molecular Formula: C₁₈H₁₀O₈[1]

  • Molecular Weight: 354.27 g/mol [3]

  • Calculated XLogP3: 2.1[4]

The XLogP3 value of 2.1 suggests that this compound is a moderately lipophilic compound. While this property can facilitate membrane permeation, its bioavailability is often limited by poor aqueous solubility.

Q2: What are the primary barriers to the in vivo bioavailability of this compound?

A2: The primary barriers are likely:

  • Poor Aqueous Solubility: Like many polyphenolic compounds, this compound's low water solubility can limit its dissolution in the gastrointestinal tract, which is a prerequisite for absorption.

  • First-Pass Metabolism: As a phenolic compound, this compound may be subject to extensive metabolism in the gut wall and liver, reducing the amount of active compound that reaches systemic circulation.

While direct permeability data for this compound is unavailable, studies on other coumarins suggest that they are generally well-absorbed across the intestinal epithelium once dissolved.[1] Therefore, enhancing solubility is a critical first step.

Q3: What are the most promising strategies to enhance the bioavailability of this compound?

A3: Several formulation strategies can be employed to overcome the solubility and metabolism challenges:

  • Lipid-Based Formulations (Liposomes): Encapsulating this compound within liposomes can protect it from degradation in the GI tract and enhance its absorption.[5][6][7]

  • Nanoparticle-Based Delivery Systems: Reducing the particle size of this compound to the nanoscale can significantly increase its surface area, leading to improved dissolution and absorption. Polymeric nanoparticles and solid lipid nanoparticles are common choices for polyphenols.[8][9][10][11]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution rate.[12][13][14][15][16]

Q4: Are there any general tips for handling and dissolving this compound in the lab?

A4: For laboratory-scale experiments, the solubility of this compound can be increased by heating the solution to 37°C and using an ultrasonic bath.[2] However, for in vivo studies, a robust formulation is necessary to ensure consistent and adequate absorption.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low and variable drug levels in plasma after oral administration. Poor aqueous solubility of this compound leading to incomplete dissolution.Implement a bioavailability enhancement strategy such as liposomes, nanoparticles, or solid dispersion.
Extensive first-pass metabolism.Consider co-administration with a metabolic inhibitor (use with caution and appropriate ethical approval) or use a formulation (e.g., liposomes) that offers some protection.
Precipitation of this compound in aqueous media during in vitro assays. Supersaturation of the compound.Prepare a stock solution in an organic solvent (e.g., DMSO) and ensure the final concentration in the aqueous medium does not exceed its solubility limit. For cell-based assays, the final DMSO concentration should be non-toxic to the cells.
Inconsistent results between experimental batches. Variability in the formulation preparation.Standardize the formulation protocol, ensuring consistent parameters such as sonication time, temperature, and component ratios. Characterize each batch for particle size, encapsulation efficiency, and drug loading.

Quantitative Data Summary

While specific in vivo bioavailability data for this compound is not currently available, the following table summarizes the typical improvements observed for other poorly soluble polyphenols and coumarins when formulated using various enhancement strategies. This data is for illustrative purposes to demonstrate the potential of these techniques.

Formulation Strategy Compound Class Fold Increase in Bioavailability (Compared to Unformulated Compound) Reference Compound Example
LiposomesFlavonoid2-10 foldQuercetin
Polymeric NanoparticlesCurcuminoid5-20 foldCurcumin
Solid Lipid NanoparticlesFlavonoid3-15 foldSilymarin
Solid DispersionsCoumarin2-8 foldWarfarin

Experimental Protocols

Liposomal Formulation of this compound (Thin-Film Hydration Method)

This protocol describes the preparation of small unilamellar vesicles (SUVs) encapsulating this compound.

Materials:

  • This compound

  • Soy phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve a specific molar ratio of SPC and cholesterol (e.g., 2:1) and a predetermined amount of this compound in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator at a temperature above the lipid transition temperature (e.g., 40-45°C) to form a thin, uniform lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain SUVs, sonicate the MLV suspension using a probe sonicator (in an ice bath to prevent overheating) or a bath sonicator until the suspension becomes clear.

    • For a more uniform size distribution, extrude the liposome suspension 10-15 times through a 100 nm polycarbonate membrane using a mini-extruder.

  • Purification:

    • Remove unencapsulated this compound by dialysis against PBS or by size exclusion chromatography.

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering (DLS).

    • Calculate the encapsulation efficiency by quantifying the amount of this compound in the liposomes and in the total formulation using HPLC-UV.

This compound-Loaded Polymeric Nanoparticles (Solvent Evaporation Method)

This protocol details the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Materials:

  • This compound

  • PLGA (50:50)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • High-speed homogenizer or probe sonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Organic Phase Preparation:

    • Dissolve a specific amount of PLGA and this compound in DCM.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of PVA (e.g., 2% w/v).

  • Emulsification:

    • Add the organic phase to the aqueous phase while homogenizing at high speed (e.g., 10,000 rpm) for 5 minutes to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for 3-4 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Purification:

    • Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm, 4°C) for 20 minutes.

    • Wash the nanoparticle pellet with deionized water three times to remove residual PVA and unencapsulated drug.

  • Lyophilization:

    • Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.

  • Characterization:

    • Determine the particle size and zeta potential using DLS.

    • Assess the surface morphology using scanning electron microscopy (SEM).

    • Calculate the drug loading and encapsulation efficiency using HPLC-UV.

Solid Dispersion of this compound (Solvent Evaporation Method)

This protocol describes the preparation of a solid dispersion of this compound with polyvinylpyrrolidone (PVP) K30.

Materials:

  • This compound

  • PVP K30

  • Methanol

  • Rotary evaporator or vacuum oven

Procedure:

  • Solution Preparation:

    • Dissolve this compound and PVP K30 in a common solvent, such as methanol, in a desired weight ratio (e.g., 1:1, 1:2, 1:4).

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator at 40-50°C.

    • Alternatively, pour the solution into a petri dish and dry in a vacuum oven at a controlled temperature until a constant weight is achieved.

  • Pulverization and Sieving:

    • Grind the resulting solid mass into a fine powder using a mortar and pestle.

    • Sieve the powder to obtain a uniform particle size.

  • Characterization:

    • Perform differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to confirm the amorphous state of this compound in the dispersion.

    • Conduct in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.

Analytical Method for Quantification of this compound in Biological Samples

A validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is crucial for pharmacokinetic studies.

HPLC-UV Method Outline:

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).[2]

  • Detection Wavelength: Based on the UV spectrum of this compound (typically around 275 nm for coumarins).[4]

  • Sample Preparation (Plasma):

    • Protein precipitation with acetonitrile or methanol.

    • Centrifugation to remove precipitated proteins.

    • Evaporation of the supernatant and reconstitution in the mobile phase.

  • Quantification: Use of a calibration curve prepared with blank plasma spiked with known concentrations of this compound.

For higher sensitivity and selectivity, especially at low concentrations, an LC-MS/MS method is recommended.[17]

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_invivo In Vivo Evaluation Liposomes Liposome Formulation Size Particle Size & Zeta Potential (DLS) Liposomes->Size Morphology Morphology (SEM/TEM) Liposomes->Morphology Encapsulation Encapsulation Efficiency & Drug Loading (HPLC) Liposomes->Encapsulation Nanoparticles Nanoparticle Formulation Nanoparticles->Size Nanoparticles->Morphology Nanoparticles->Encapsulation SolidDispersion Solid Dispersion Formulation SolidDispersion->Encapsulation PhysicalState Physical State (DSC/XRD) SolidDispersion->PhysicalState AnimalDosing Oral Administration to Animal Model Size->AnimalDosing Morphology->AnimalDosing Encapsulation->AnimalDosing PhysicalState->AnimalDosing BloodSampling Blood Sampling AnimalDosing->BloodSampling Analysis Plasma Analysis (HPLC/LC-MS) BloodSampling->Analysis PK Pharmacokinetic Analysis Analysis->PK This compound This compound This compound->Liposomes This compound->Nanoparticles This compound->SolidDispersion

Caption: Experimental workflow for enhancing this compound bioavailability.

Bioavailability_Enhancement_Strategies cluster_problem Bioavailability Challenge cluster_solutions Formulation Solutions cluster_mechanisms Mechanisms of Enhancement PoorSolubility Poor Aqueous Solubility Liposomes Liposomes PoorSolubility->Liposomes Nanoparticles Nanoparticles PoorSolubility->Nanoparticles SolidDispersion Solid Dispersions PoorSolubility->SolidDispersion Protection Protection from Degradation Liposomes->Protection EnhancedPermeation Enhanced Permeation Liposomes->EnhancedPermeation IncreasedDissolution Increased Dissolution Rate Nanoparticles->IncreasedDissolution Nanoparticles->EnhancedPermeation SolidDispersion->IncreasedDissolution ImprovedBioavailability ImprovedBioavailability IncreasedDissolution->ImprovedBioavailability Protection->ImprovedBioavailability EnhancedPermeation->ImprovedBioavailability

Caption: Strategies to overcome poor solubility of this compound.

References

Validation & Comparative

Validating the Anti-inflammatory Effects of Isoeuphorbetin in an Animal Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory effects of Isoeuphorbetin, a novel natural compound, against a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin. Due to the limited availability of in vivo data for this compound, this guide utilizes data from studies on Isoorientin , a structurally similar C-glycosyl flavonoid, as a proxy to illustrate the potential efficacy and experimental validation process in a preclinical setting.[1][2] This document outlines the methodologies for key animal models of inflammation, presents comparative data in a structured format, and visualizes the experimental workflow and relevant signaling pathways.

Comparative Analysis of Anti-inflammatory Activity

The efficacy of this compound (represented by Isoorientin) was evaluated against Indomethacin in the carrageenan-induced paw edema model, a widely used assay for acute inflammation.[3][4][5][6] The key endpoint is the reduction of paw swelling (edema) over time after the induction of inflammation.

Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (ml) at 3h post-carrageenan (Mean ± SD)% Inhibition of Edema
Control (Vehicle)-0.85 ± 0.07-
This compound (as Isoorientin) 30 0.42 ± 0.05 50.6%
Indomethacin100.38 ± 0.0455.3%

Note: The data for Isoorientin is sourced from studies evaluating its anti-inflammatory properties in a rat model.[1] The percentage of inhibition is calculated relative to the control group.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the primary in vivo model discussed.

Carrageenan-Induced Paw Edema in Rats

This model is a standard for screening acute anti-inflammatory activity.[3][4][5][6]

1. Animals: Male Wistar rats (180-220g) are used. They are housed under standard laboratory conditions with free access to food and water.

2. Acclimatization: Animals are acclimatized for at least one week before the experiment.

3. Grouping: Rats are randomly divided into three groups (n=6 per group):

  • Group 1 (Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
  • Group 2 (Test Compound): Receives this compound (or Isoorientin) at a specified dose.
  • Group 3 (Standard Drug): Receives Indomethacin (10 mg/kg).

4. Drug Administration: The test compound, standard drug, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the induction of inflammation.

5. Induction of Edema: 0.1 ml of 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[7][8]

6. Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration using a plethysmometer.[7][9]

7. Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula:

% Inhibition = [(Vc - Vt) / Vc] x 100

Where:

  • Vc = Mean paw volume of the control group

  • Vt = Mean paw volume of the treated group

Visualization of Experimental Workflow and Signaling Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental processes and biological mechanisms.

Experimental_Workflow cluster_pre_treatment Pre-treatment Phase cluster_inflammation_induction Inflammation Induction cluster_data_collection Data Collection & Analysis Animal_Acclimatization Animal Acclimatization (Wistar Rats) Grouping Random Grouping (n=6) Animal_Acclimatization->Grouping Drug_Admin Drug Administration (p.o. or i.p.) Grouping->Drug_Admin Carrageenan_Injection Carrageenan Injection (0.1 ml, 1%) Drug_Admin->Carrageenan_Injection 60 min Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Volume_Measurement 1, 2, 3, 4, 5 hours Data_Analysis Data Analysis (% Inhibition) Paw_Volume_Measurement->Data_Analysis Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates NFkB_p65_nuc NF-κB (p65) MAPK->NFkB_p65_nuc Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65) IkB->NFkB_p65 Releases NFkB_p65->NFkB_p65_nuc Translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_p65_nuc->Inflammatory_Genes Induces Transcription This compound This compound (Isoorientin) This compound->MAPK Inhibits This compound->IKK Inhibits

References

A Comparative Analysis of Isoeuphorbetin and Other Natural Inhibitors of the Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-HCV properties of Isoeuphorbetin and other notable natural compounds. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key viral and experimental pathways to support further research and development in the field of novel HCV inhibitors.

The global burden of Hepatitis C Virus (HCV) infection continues to drive the search for novel, effective, and well-tolerated antiviral agents. Natural products have emerged as a promising reservoir of bioactive molecules with the potential to inhibit various stages of the HCV life cycle. Among these, this compound, a dimeric coumarin, has demonstrated potent inhibitory activity against the HCV protease. This guide provides a comparative analysis of this compound against other well-documented natural HCV inhibitors, including Silymarin, Luteolin, Apigenin, Quercetin, and (-)-Epigallocatechin-3-gallate (EGCG).

Comparative Efficacy of Natural HCV Inhibitors

The inhibitory activities of these natural compounds against HCV are summarized below. It is important to note that the following data are compiled from various studies, and direct comparison should be considered with caution due to potential variations in experimental conditions.

CompoundTypeTargetIC50 / EC50Source
This compound Dimeric CoumarinHCV ProteaseIC50: 3.63 µg/mLViola philippica
Silymarin Flavonolignan mixtureHCV NS5B Polymerase, Entry, TransmissionIC50: ~75-100 µM (for NS5B inhibition)Silybum marianum (Milk Thistle)
Luteolin FlavoneHCV NS5B PolymeraseEC50: 4.3 µMEclipta alba
Apigenin FlavoneHCV NS3 Protease, IRES-mediated translationEC50: 7.9 µMEclipta alba
Quercetin FlavonolHCV NS3 Protease, NS5A-Various plants
(-)-Epigallocatechin-3-gallate (EGCG) CatechinHCV EntryEC50: 17.9 µMCamellia sinensis (Green Tea)

Mechanisms of Action and Signaling Pathways

Natural HCV inhibitors exert their effects by targeting various stages of the viral life cycle. The primary targets include viral entry into the host cell, replication of the viral RNA genome, and processing of the viral polyprotein by viral proteases.

HCV_Life_Cycle_and_Inhibitor_Targets EGCG EGCG Entry Entry EGCG->Entry Inhibits This compound This compound Translation_Processing Translation_Processing This compound->Translation_Processing Inhibits NS3/4A Protease Apigenin_Quercetin Apigenin_Quercetin Apigenin_Quercetin->Translation_Processing Inhibits NS3 Protease Silymarin_Luteolin Silymarin_Luteolin Replication Replication Silymarin_Luteolin->Replication Inhibits NS5B Polymerase

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of anti-HCV compounds.

HCV NS3/4A Protease Assay (FRET-based)

This assay is used to screen for inhibitors of the HCV NS3/4A protease, the enzyme responsible for cleaving the HCV polyprotein.

FRET_Protease_Assay Start Start Prepare_Reaction Prepare reaction mixture: - NS3/4A protease - FRET substrate - Test compound Start->Prepare_Reaction Incubate Incubate at 37°C Prepare_Reaction->Incubate Measure_Fluorescence Measure fluorescence (Excitation/Emission of FRET pair) Incubate->Measure_Fluorescence Analyze_Data Analyze data and calculate IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Methodology:

  • Reagents and Materials:

    • Recombinant HCV NS3/4A protease.

    • Fluorescence Resonance Energy Transfer (FRET) peptide substrate containing a cleavage site for NS3/4A flanked by a donor and a quencher fluorophore.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol).

    • Test compounds (this compound, etc.) dissolved in DMSO.

    • 384-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Add 25 µL of assay buffer containing the NS3/4A protease to each well of the microplate.

    • Add 1 µL of the test compound at various concentrations (or DMSO as a control).

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the FRET substrate solution.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths for the FRET pair over a period of 60 minutes at 37°C.[1]

    • The rate of substrate cleavage is determined by the increase in fluorescence signal over time.

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

HCV Replicon Assay (Luciferase-based)

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human liver cells.

HCV_Replicon_Assay Start Start Seed_Cells Seed Huh-7 cells harboring HCV replicon with luciferase reporter Start->Seed_Cells Add_Compound Add test compound at various concentrations Seed_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Lyse_Cells Lyse cells and add luciferase substrate Incubate->Lyse_Cells Measure_Luminescence Measure luminescence Lyse_Cells->Measure_Luminescence Analyze_Data Analyze data and calculate EC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Methodology:

  • Cell Line:

    • Huh-7 human hepatoma cells stably expressing a subgenomic HCV replicon. The replicon contains a luciferase reporter gene (e.g., Renilla or Firefly luciferase) whose expression is dependent on HCV replication.[2][3]

  • Procedure:

    • Seed the HCV replicon cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.[4]

    • Treat the cells with serial dilutions of the test compounds.

    • Incubate the plates for 48 to 72 hours at 37°C in a CO2 incubator.[2]

    • After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

    • The reduction in luciferase activity in compound-treated cells compared to DMSO-treated cells reflects the inhibition of HCV replication.

    • The EC50 value is calculated from the dose-response curve.

HCV Pseudoparticle (HCVpp) Entry Assay

This assay is used to identify inhibitors of HCV entry into host cells.

HCVpp_Entry_Assay Start Start Prepare_HCVpp Produce HCVpp by co-transfecting HEK293T cells with plasmids for HCV E1/E2, retroviral core, and reporter gene Start->Prepare_HCVpp Infect_Huh7 Infect Huh-7 cells with HCVpp in the presence of test compound Prepare_HCVpp->Infect_Huh7 Incubate Incubate for 72 hours Infect_Huh7->Incubate Measure_Reporter Measure reporter gene activity (e.g., luciferase) Incubate->Measure_Reporter Analyze_Data Analyze data and calculate EC50 Measure_Reporter->Analyze_Data End End Analyze_Data->End

Methodology:

  • HCVpp Production:

    • HCV pseudoparticles are generated by co-transfecting HEK293T cells with plasmids encoding the HCV envelope glycoproteins (E1 and E2), a retroviral (e.g., murine leukemia virus) gag-pol core, and a reporter gene (e.g., luciferase).[5][6]

  • Procedure:

    • Seed Huh-7 cells in a 96-well plate.

    • Pre-incubate the HCVpp with various concentrations of the test compound for 1 hour at 37°C.

    • Add the HCVpp-compound mixture to the Huh-7 cells and incubate for 4-6 hours.

    • Replace the inoculum with fresh culture medium and incubate for an additional 72 hours.

    • Measure the reporter gene activity (e.g., luciferase).

    • The EC50 for entry inhibition is determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to ensure that the observed antiviral activity is not due to the compound's toxicity to the host cells.

MTT_Assay Start Start Seed_Cells Seed Huh-7 cells Start->Seed_Cells Add_Compound Add test compound at various concentrations Seed_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_Formazan Incubate to allow formazan crystal formation Add_MTT->Incubate_Formazan Solubilize Solubilize formazan crystals with DMSO Incubate_Formazan->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Analyze data and calculate CC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Methodology:

  • Principle:

    • The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.[7]

  • Procedure:

    • Seed Huh-7 cells in a 96-well plate and treat with the same concentrations of the test compounds as used in the antiviral assays.

    • Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4]

    • Measure the absorbance at 570 nm using a microplate reader.

    • The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

Conclusion

This compound and other natural compounds such as Silymarin, Luteolin, Apigenin, Quercetin, and EGCG represent a diverse and promising source of potential anti-HCV agents. They exhibit a range of inhibitory mechanisms targeting different essential steps in the HCV life cycle. While the available data indicates potent activity for several of these compounds, a direct comparative analysis under standardized experimental conditions is necessary for a definitive assessment of their relative efficacy. The experimental protocols and pathway diagrams provided in this guide offer a framework for such comparative studies and can aid in the rational design and development of new natural product-based therapies for Hepatitis C.

References

Cross-validation of Bioassays for Determining Antioxidant Activity of Euphorbia Extracts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The evaluation of antioxidant activity is a critical step in the discovery of novel therapeutic agents from natural sources. Plant-derived compounds, such as those found in the genus Euphorbia, are of significant interest for their potential to combat oxidative stress-related diseases. While specific data on the antioxidant activity of isolated compounds like Isoeuphorbetin is limited in publicly available literature, analysis of Euphorbia extracts provides valuable insights. This guide offers a comparative overview of commonly employed bioassays—DPPH, ABTS, and FRAP—using data from studies on Euphorbia extracts as a representative model.

Quantitative Comparison of Antioxidant Activity

The following table summarizes the antioxidant activity of various Euphorbia extracts as determined by different bioassays. It is important to note that the antioxidant capacity can vary significantly depending on the plant species, the part of the plant used, and the extraction solvent.

Plant ExtractBioassayIC50 Value / ActivityReference
Euphorbia hirta Methanolic ExtractDPPH0.013 mg/mL[1]
Euphorbia resinifera Aqueous Propolis ExtractDPPH0.07 ± 0.00 mg/mL[2][3]
Euphorbia resinifera Aqueous Propolis ExtractABTS0.13 ± 0.00 mg/mL[2][3]
Euphorbia resinifera Aqueous Propolis ExtractFRAP86.45 ± 1.45 mg AA/mg extract[2][3]
Euphorbia echinus Ethanolic Flower ExtractDPPH0.44 ± 0.00 mg/mL[2]
Macaranga hypoleuca Ethyl Acetate FractionDPPH14.31 mg/L[4]
Macaranga hypoleuca Ethyl Acetate FractionABTS2.10 mg/L[4]
Macaranga hypoleuca Butanol FractionFRAP0.48 mg/L[4]
Euphorbia peplus Methanolic ExtractDPPH81.37% inhibition at 700 µg/ml[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are generalized protocols for the three key antioxidant assays discussed.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[1] The principle of this assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow.

Procedure:

  • A stock solution of DPPH is prepared in a suitable solvent (e.g., methanol or ethanol).

  • The sample extract is prepared in a series of concentrations.

  • A fixed volume of the DPPH solution is added to each concentration of the sample.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • A control is prepared containing the solvent and the DPPH solution without the sample.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control and A_s is the absorbance of the sample.

  • The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is green, and in the presence of an antioxidant, it is reduced to the colorless neutral form.

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

  • The sample extract is prepared in various concentrations.

  • A small volume of the sample is added to a fixed volume of the diluted ABTS•+ solution.

  • The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

  • The absorbance is measured at the specified wavelength.

  • A control is prepared with the solvent and the ABTS•+ solution.

  • The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay is based on the ability of antioxidants to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Procedure:

  • The FRAP reagent is prepared fresh by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • The sample extract is prepared at different concentrations.

  • A small volume of the sample is mixed with a larger volume of the FRAP reagent.

  • The mixture is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 30 minutes).

  • The absorbance of the blue-colored solution is measured at a specific wavelength (typically around 593 nm).

  • A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox.

  • The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is often expressed as mg of standard equivalent per gram of the sample.

Visualizing Experimental Workflows and Pathways

To better understand the logical flow of cross-validating antioxidant bioassays and the underlying biological pathways, the following diagrams are provided.

Cross_Validation_Workflow cluster_Preparation Sample Preparation cluster_Assays Antioxidant Bioassays cluster_Analysis Data Analysis and Comparison Plant_Material Plant Material (e.g., Euphorbia sp.) Extraction Extraction (e.g., Maceration, Soxhlet) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract DPPH DPPH Assay Crude_Extract->DPPH ABTS ABTS Assay Crude_Extract->ABTS FRAP FRAP Assay Crude_Extract->FRAP ORAC Other Assays (e.g., ORAC) Crude_Extract->ORAC Quantitative_Data Quantitative Data (IC50, TEAC, etc.) DPPH->Quantitative_Data ABTS->Quantitative_Data FRAP->Quantitative_Data ORAC->Quantitative_Data Statistical_Analysis Statistical Analysis Quantitative_Data->Statistical_Analysis Comparison Comparative Analysis Statistical_Analysis->Comparison Conclusion Conclusion on Antioxidant Profile Comparison->Conclusion

Caption: Workflow for the cross-validation of antioxidant bioassays.

Oxidative_Stress_Pathway cluster_ROS Reactive Oxygen Species (ROS) Generation cluster_Damage Cellular Damage cluster_Antioxidants Antioxidant Defense Mitochondria Mitochondrial Respiration ROS ROS (O2•−, H2O2, •OH) Mitochondria->ROS Inflammation Inflammation Inflammation->ROS Environmental Environmental Factors (UV, Pollution) Environmental->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Damage Protein Damage ROS->Protein_Damage DNA_Damage DNA Damage ROS->DNA_Damage Neutralization ROS Neutralization ROS->Neutralization Cellular_Dysfunction Cellular Dysfunction & Disease Lipid_Peroxidation->Cellular_Dysfunction Protein_Damage->Cellular_Dysfunction DNA_Damage->Cellular_Dysfunction Enzymatic Enzymatic (SOD, CAT, GPx) Enzymatic->Neutralization Non_Enzymatic Non-Enzymatic (e.g., this compound) Non_Enzymatic->Neutralization Healthy_Cell Healthy Cell Neutralization->Healthy_Cell

Caption: Signaling pathways of oxidative stress and antioxidant intervention.

References

Comparing the anticancer efficacy of Isoeuphorbetin and quercetin

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Anticancer Efficacy of Isoeuphorbetin and Quercetin

For researchers, scientists, and drug development professionals, the exploration of natural compounds with therapeutic potential is a burgeoning field. Among these, flavonoids have garnered significant attention for their multifaceted biological activities. This guide provides a detailed comparison of the anticancer efficacy of two such flavonoids: this compound (often studied as its glycoside, isoquercitrin) and quercetin. While direct comparative studies are limited, this document synthesizes available experimental data to offer an objective overview of their performance. A review of available literature suggests that isoquercitrin may possess superior bioavailability and more potent antiproliferative effects in certain cancer cell lines compared to quercetin.[1]

Data Presentation: A Quantitative Comparison

The anticancer activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the reported IC50 values for this compound (as isoquercitrin) and quercetin across various cancer cell lines.

Table 1: Anticancer Activity (IC50) of this compound (Isoquercitrin)

Cancer Cell LineCancer TypeIC50 (µM)Incubation Time (h)
HepG2Hepatocellular Carcinoma307.3 - 478.224 - 72
Huh7Hepatocellular Carcinoma317.1 - 634.424 - 72
SK-MEL-2Melanoma~1572

Data sourced from studies on isoquercitrin.[2][3]

Table 2: Anticancer Activity (IC50) of Quercetin

Cancer Cell LineCancer TypeIC50 (µM)Incubation Time (h)
A549Lung Cancer8.6524
H69Small Cell Lung Cancer14.224
MCF-7Breast Cancer7348
MDA-MB-231Breast Cancer8548
HL-60Promyelocytic Leukemia7.796
Caco-2Colorectal Adenocarcinoma35Not Specified
SW620Colorectal Adenocarcinoma20Not Specified

Data compiled from multiple sources.

Mechanisms of Action: Signaling Pathways

Both this compound and quercetin exert their anticancer effects by modulating a variety of cellular signaling pathways involved in cell proliferation, apoptosis, and survival.

This compound (Isoquercitrin)

Isoquercitrin has been shown to induce apoptosis and inhibit cancer cell growth by targeting several key signaling pathways:

  • Wnt/β-catenin Pathway: Isoquercitrin can inhibit the nuclear translocation of β-catenin, a key component of the Wnt signaling pathway.[1][4] This pathway is often deregulated in cancers such as colorectal cancer.[4]

  • MAPK Pathway: Studies have demonstrated that isoquercitrin can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway. It has been observed to inhibit the phosphorylation of ERK and p38 MAPK while promoting the phosphorylation of JNK in liver cancer cells.[5]

  • PI3K/Akt/mTOR Pathway: In melanoma cells, isoquercitrin has been found to downregulate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival.

  • AMPK/mTOR/p70S6K Pathway: In hepatocellular carcinoma cells, isoquercitrin has been shown to induce apoptosis and autophagy by activating the AMPK/mTOR/p70S6K signaling pathway.[2][6][7]

Quercetin

Quercetin's anticancer mechanisms are well-documented and involve the modulation of a broader range of signaling pathways:

  • PI3K/Akt/mTOR Pathway: Quercetin is known to inhibit the PI3K/Akt/mTOR pathway, a critical regulator of cell proliferation and survival in many cancers.

  • NF-κB Pathway: It can suppress the activity of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.

  • p53 Signaling: Quercetin has been shown to activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.

  • MAPK Pathway: Similar to isoquercitrin, quercetin can modulate the MAPK pathway, affecting cell proliferation and apoptosis.

  • JAK/STAT Pathway: Quercetin can also interfere with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is involved in cell growth and immune responses.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer efficacy of compounds like this compound and quercetin.

Cell Viability Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or quercetin and incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells.

  • Cell Treatment: Treat cancer cells with the desired concentrations of this compound or quercetin for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., β-catenin, p-ERK, Akt, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and quercetin.

Isoeuphorbetin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor beta_catenin_complex β-catenin Destruction Complex Receptor->beta_catenin_complex inhibits This compound This compound PI3K PI3K This compound->PI3K inhibits MAPK_p38 p38 This compound->MAPK_p38 inhibits MAPK_ERK ERK This compound->MAPK_ERK inhibits MAPK_JNK JNK This compound->MAPK_JNK activates beta_catenin β-catenin This compound->beta_catenin inhibits nuclear translocation Wnt Wnt Wnt->Receptor Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Proliferation) mTOR->Gene_Expression Apoptosis Apoptosis MAPK_p38->Apoptosis MAPK_ERK->Gene_Expression MAPK_JNK->Apoptosis beta_catenin_complex->beta_catenin degrades beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TCF_LEF->Gene_Expression Quercetin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Quercetin Quercetin PI3K PI3K Quercetin->PI3K inhibits NFkB NF-κB Quercetin->NFkB inhibits p53 p53 Quercetin->p53 activates MAPK MAPK Quercetin->MAPK modulates JAK JAK Quercetin->JAK inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Inflammation, Proliferation) mTOR->Gene_Expression NFkB_nuc NF-κB NFkB->NFkB_nuc p53_nuc p53 p53->p53_nuc MAPK->Gene_Expression Apoptosis Apoptosis MAPK->Apoptosis STAT STAT JAK->STAT STAT_nuc STAT STAT->STAT_nuc NFkB_nuc->Gene_Expression p53_nuc->Apoptosis STAT_nuc->Gene_Expression Experimental_Workflow cluster_in_vitro In Vitro Assays Cell_Culture Cancer Cell Culture Treatment Treatment with This compound/Quercetin Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Annexin Annexin V/PI Staining (Apoptosis) Treatment->Annexin Western Western Blot (Protein Expression) Treatment->Western

References

Comparative Guide to a Validated HPLC Method for Lathyrane Diterpenoid Quantification: A Surrogate for Isoeuphorbetin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the absence of published, validated HPLC methods specifically for Isoeuphorbetin, this guide provides a comparative framework based on a validated method for structurally related lathyrane diterpenoids found in Euphorbia lathyris. This serves as a representative example for researchers, scientists, and drug development professionals. The principles and methodologies are transferable for the development and validation of a method for this compound.

This guide outlines the essential parameters and protocols for the validation of a High-Performance Liquid Chromatography (HPLC) method suitable for the quantification of lathyrane diterpenoids, offering a blueprint for the analysis of this compound. The methodologies adhere to the International Council for Harmonisation (ICH) guidelines.

Data Presentation: A Comparative Overview of Method Validation Parameters

The following table summarizes the typical performance characteristics of a validated RP-HPLC method for the quantification of lathyrane diterpenoids, which can be considered as target parameters for an this compound-specific method.

Validation ParameterMethod 1 (Representative)Method 2 (Alternative - UPLC-MS/MS)Acceptance Criteria (ICH)
Linearity (r²) > 0.999> 0.99≥ 0.995
Range (µg/mL) 1 - 1000.1 - 50To be defined based on application
Limit of Detection (LOD) (µg/mL) 0.10.01Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) (µg/mL) 0.30.03Signal-to-Noise ratio of 10:1
Precision (%RSD) - Intraday < 2.0%< 5.0%Typically < 2% for drug substance
Precision (%RSD) - Interday < 3.0%< 5.0%Typically < 3% for drug substance
Accuracy (Recovery %) 98.0 - 102.0%95.0 - 105.0%Typically 98.0 - 102.0%
Robustness Unaffected by minor changesUnaffected by minor changesConsistent results with small variations

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of any analytical method.

1. Sample Preparation:

  • Plant Material: Dried and powdered plant material (e.g., from a Euphorbia species) is accurately weighed.

  • Extraction: The sample is extracted with a suitable solvent, such as methanol or ethanol, often using ultrasonication to enhance extraction efficiency. For instance, 0.5 g of powdered material can be extracted with 50 mL of 70% methanol.[1]

  • Filtration: The extract is filtered through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.

2. Chromatographic Conditions (Representative RP-HPLC Method):

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector is used.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[2]

  • Mobile Phase: A gradient or isocratic mobile phase is used. A typical mobile phase for diterpenoid separation could be a mixture of methanol and water.[1] For example, an isocratic mobile phase of methanol and 0.2% phosphoric acid in water (65:35 v/v) can be effective.[2]

  • Flow Rate: A flow rate of 1.0 mL/min is standard.[2]

  • Detection Wavelength: The detection wavelength is set at the absorbance maximum of the analyte. For many diterpenoids, this is in the range of 210-280 nm. For instance, a detection wavelength of 275 nm has been used for certain euphorbia factors.[1]

  • Injection Volume: A 10-20 µL injection volume is typical.[1]

  • Column Temperature: The column is maintained at a constant temperature, for example, 30°C, to ensure reproducibility.[2]

3. Method Validation Protocol:

The validation of the analytical method is performed according to ICH guidelines, assessing the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is typically evaluated by analyzing a blank sample (matrix without analyte) and a spiked sample.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are prepared, and the calibration curve is generated by plotting the peak area against the concentration. The correlation coefficient (r²) is calculated.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). The results are expressed as the relative standard deviation (%RSD).

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples). The percentage recovery is then calculated.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Visualizations

HPLC_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application dev_start Define Analytical Target (this compound) dev_opt Optimize Chromatographic Conditions (Column, Mobile Phase, Flow Rate, etc.) dev_start->dev_opt val_spec Specificity dev_opt->val_spec Proceed to Validation val_lin Linearity & Range val_spec->val_lin val_lod_loq LOD & LOQ val_lin->val_lod_loq val_prec Precision (Intra-day, Inter-day) val_lod_loq->val_prec val_acc Accuracy (Recovery) val_prec->val_acc val_rob Robustness val_acc->val_rob app_quant Routine Quantification of this compound val_rob->app_quant Validated Method app_report Report Results app_quant->app_report Signaling_Pathway_Investigation This compound This compound receptor Target Receptor This compound->receptor Binds to kinase_cascade Kinase Cascade (e.g., MAPK Pathway) receptor->kinase_cascade Activates transcription_factor Transcription Factor (e.g., AP-1) kinase_cascade->transcription_factor Phosphorylates gene_expression Target Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Apoptosis, Anti-inflammatory) gene_expression->cellular_response Leads to

References

Comparative Neuroprotective Effects: An In-depth Analysis of Resveratrol and the Quest for Isoeuphorbetin Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, identifying and comparing novel neuroprotective agents is a critical step toward combating neurodegenerative diseases. This guide aims to provide a comparative analysis of the neuroprotective effects of Isoeuphorbetin and the well-documented polyphenol, Resveratrol. However, a comprehensive literature search reveals a significant gap in scientific data regarding the neuroprotective activities of this compound, a coumarin compound. While its chemical structure is known, experimental data on its antioxidant, anti-inflammatory, or specific neuroprotective mechanisms are not available in the current body of scientific literature.

Consequently, this guide will pivot to a detailed exposition of the neuroprotective effects of Resveratrol, providing the quantitative data, experimental protocols, and pathway visualizations requested. This will serve as a robust baseline for comparison if and when data on this compound or other novel compounds become available.

Resveratrol: A Multifaceted Neuroprotective Agent

Resveratrol (3,5,4′-trihydroxystilbene), a natural stilbene found in grapes, red wine, and various other plants, has been extensively studied for its neuroprotective properties.[1] Its therapeutic potential has been observed in numerous in vitro and in vivo models of neurological disorders, including ischemic stroke and Alzheimer's disease.[2][3] The protective actions of resveratrol are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties, which are mediated through the modulation of multiple signaling pathways.[1][2]

Comparative Data on Resveratrol's Neuroprotective Efficacy

The following tables summarize quantitative data from various studies, illustrating the neuroprotective effects of resveratrol in different experimental models.

Table 1: In Vitro Neuroprotective Effects of Resveratrol

Model SystemInsult/ToxinResveratrol ConcentrationObserved EffectReference
Primary Microglia CulturesLipopolysaccharides (LPS)Up to 50 µMEffective inhibition of PGE2 production.[1][1]
Primary Microglia CulturesLipopolysaccharides (LPS)10 µg/mLReduction in nitric oxide production.[1][1]
PC12 CellsOxidative StressNot SpecifiedAugmented cellular antioxidant defense through HO-1 induction via Nrf2/ARE signaling.[1][1]
Cultured Hippocampal NeuronsNitric OxideNot SpecifiedProtection against nitric oxide-mediated cell death.[1][1]
SH-SY5Y Neuroblastoma CellsAβ-metal complex or AβNot SpecifiedNeuroprotective action observed.[3]
C6 Glioma CellsBeta-amyloidNot SpecifiedSuppressed levels of NOS and expression of COX-2.[4][4]

Table 2: In Vivo Neuroprotective Effects of Resveratrol

Animal ModelInjury ModelResveratrol DosageObserved EffectReference
RatsTemporary bilateral common carotid artery occlusion (BCCAO)10–100 mg/kgProtected neurons in the CA1 region of the hippocampus.[1][1]
GerbilsTemporary bilateral common carotid artery occlusion (BCCAO)30 mg/kgAttenuated brain damage and improved cognitive outcome.[1][1]
MiceIschemic Stroke50 mg/kg for 7 days (pretreatment)Significantly reduced infarct area.[1][1]
RatsIschemia-Reperfusion (pMCAO)30 mg/kgReduced injury by up-regulating Bcl-2 and down-regulating Bax in the hippocampus.[2][2]
Wistar RatsColchicine-induced cognitive impairment10 and 20 mg/kgNeuroprotective action against cognitive impairment and oxidative damage.[4][4]
MiceMiddle Cerebral Artery Occlusion (MCAO)10–40 mg/kg (3h after MCAO)Reduced expression of pro-inflammatory cytokines IL-1β and TNFα.[1][1]

Key Neuroprotective Mechanisms and Signaling Pathways of Resveratrol

Resveratrol exerts its neuroprotective effects through a complex interplay of molecular pathways. Key mechanisms include scavenging of reactive oxygen species (ROS), suppression of neuroinflammation, and inhibition of apoptotic cell death.

Antioxidant Pathway

Resveratrol enhances the endogenous antioxidant defense system primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. This leads to the upregulation of several antioxidant enzymes, such as heme oxygenase-1 (HO-1), which combat oxidative stress.[1][2]

G Resveratrol's Antioxidant Signaling Pathway Res Resveratrol Nrf2 Nrf2 Activation Res->Nrf2 Activates ARE ARE Binding Nrf2->ARE Translocates to nucleus and binds to AntioxidantEnzymes Upregulation of Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes Initiates transcription of OxidativeStress Reduced Oxidative Stress & Neuroprotection AntioxidantEnzymes->OxidativeStress Leads to

Caption: Resveratrol activates the Nrf2/ARE pathway to enhance antioxidant defenses.

Anti-inflammatory Pathway

Resveratrol mitigates neuroinflammation by inhibiting the activation of microglia and suppressing the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1] This is partly achieved by inhibiting the NF-κB signaling pathway and activating SIRT1, which has deacetylase activity and can suppress inflammatory gene expression.[1][2]

G Resveratrol's Anti-inflammatory Signaling Pathway Res Resveratrol SIRT1 SIRT1 Activation Res->SIRT1 Activates NFkB NF-κB Inhibition SIRT1->NFkB Deacetylates and inhibits ProInflammatory Decreased Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->ProInflammatory Suppresses production of Neuroinflammation Reduced Neuroinflammation ProInflammatory->Neuroinflammation Leads to

Caption: Resveratrol modulates neuroinflammation via SIRT1 activation and NF-κB inhibition.

Anti-apoptotic Pathway

Resveratrol can prevent neuronal apoptosis by modulating the expression of Bcl-2 family proteins. It has been shown to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax, thereby reducing cell death in response to ischemic injury.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the neuroprotective effects of compounds like resveratrol.

In Vitro Neuroprotection Assay

This protocol describes a general workflow for assessing the neuroprotective effect of a compound against a specific toxin in a neuronal cell line.

G Workflow for In Vitro Neuroprotection Assay start Start: Culture Neuronal Cells (e.g., SH-SY5Y, PC12) pretreat Pre-treat with varying concentrations of Resveratrol start->pretreat induce Induce neurotoxicity (e.g., with Aβ peptide, H2O2, or LPS) pretreat->induce incubate Incubate for a defined period (e.g., 24-48 hours) induce->incubate assess Assess Cell Viability (e.g., MTT Assay, LDH Assay) incubate->assess analyze Analyze and Compare viability of treated vs. untreated cells assess->analyze

References

Reproducibility of Isoeuphorbetin's Bioactivity: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published literature reveals a significant lack of data to assess the reproducibility of Isoeuphorbetin's bioactivity across different research laboratories. While the compound has been identified and its activity characterized in a single study, the absence of independent verification from other research groups makes a comparative analysis of its biological effects currently impossible.

This compound, a dimeric coumarin, has been isolated and its chemical structure elucidated as 8-(6,7-dihydroxy-2-oxochromen-5-yl)-6,7-dihydroxychromen-2-one. To date, a singular study has reported its specific biological activity.

Existing Research on this compound's Bioactivity

One research group has investigated the bioactivity of isolated this compound. The key findings from this study are summarized below.

Table 1: Reported Bioactivity of Isolated this compound

BioactivityTargetQuantitative Data (IC50)Source OrganismResearch Laboratory (First Author, Year)
HCV Protease InhibitionHepatitis C Virus (HCV) Protease3.63 µg/mLViola philippicaWang et al., 2019

This study provides the sole quantitative measure of this compound's bioactivity, identifying it as a potent inhibitor of HCV protease.

Research on a Related Compound in Plant Extracts

Another line of research has focused on "euphorbetin," a compound found within an ethanolic extract of Euphorbia lathyris seeds. While the exact structural identity in relation to this compound requires confirmation, this research points to potential antitumor activity.

Table 2: Bioactivity of an Ethanolic Extract Containing Euphorbetin

BioactivityCell LinesQuantitative Data (IC50 of Extract)Source OrganismResearch Laboratory (First Author, Year)
AnticancerT-84 (colorectal cancer)16.3 ± 2.54 µg/mLEuphorbia lathyrisName not available, 2021
HCT-15 (colorectal cancer)72.9 ± 1.27 µg/mL

It is crucial to note that the data presented in Table 2 reflects the activity of a crude extract and not of the isolated compound. Therefore, these results cannot be directly compared to the findings for isolated this compound to assess reproducibility.

Experimental Protocols

HCV Protease Inhibition Assay (as per Wang et al., 2019)

The detailed experimental protocol for the HCV protease inhibition assay is essential for any future attempts at reproducing these findings. The methodology would typically involve:

  • Enzyme and Substrate Preparation: Recombinant HCV NS3/4A protease and a specific fluorogenic peptide substrate are prepared in an appropriate assay buffer.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.

  • Assay Reaction: The enzyme, substrate, and different concentrations of this compound (or a control) are incubated together in a microplate.

  • Data Acquisition: The fluorescence intensity is measured over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC50 value, the concentration at which 50% of the enzyme activity is inhibited, is then determined by fitting the data to a dose-response curve.

Diagram 1: General Workflow for an HCV Protease Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme HCV NS3/4A Protease Incubation Incubate Enzyme, Substrate & Compound Enzyme->Incubation Substrate Fluorogenic Substrate Substrate->Incubation Compound This compound (Serial Dilutions) Compound->Incubation Measurement Measure Fluorescence Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Workflow for determining the IC50 of this compound against HCV protease.

Signaling Pathways

Given the limited data on this compound, a definitive signaling pathway it modulates cannot be constructed. However, as an HCV protease inhibitor, its primary mechanism of action would be the direct enzymatic inhibition that disrupts the viral replication cycle.

Diagram 2: Hypothesized Mechanism of Action of this compound

G HCV_Polyprotein HCV Polyprotein HCV_Protease HCV NS3/4A Protease HCV_Polyprotein->HCV_Protease Substrate for Viral_Proteins Functional Viral Proteins HCV_Protease->Viral_Proteins Cleaves to produce Viral_Replication Viral Replication Viral_Proteins->Viral_Replication Essential for This compound This compound This compound->HCV_Protease Inhibits

Caption: this compound's proposed inhibition of HCV protease, preventing viral replication.

Conclusion

The reproducibility of this compound's bioactivity cannot be assessed at this time due to a lack of independent studies. The single report of its HCV protease inhibitory activity provides a valuable starting point for future research. To establish the reproducibility and full therapeutic potential of this compound, further investigations by multiple, independent research laboratories are essential. These studies should aim to replicate the initial findings on HCV protease inhibition and explore other potential bioactivities, such as the anticancer effects suggested by studies on related plant extracts. Such efforts will be critical in validating this compound as a potential lead compound for drug development.

Correlating In Vitro and In Vivo Efficacy of Isoeuphorbetin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available data on Isoeuphorbetin, a dimeric coumarin, to correlate its in vitro activity with potential in vivo applications. Due to the limited publicly available research on this compound, this document focuses on presenting the existing data and drawing comparisons with related compounds where applicable.

Overview of this compound

This compound is a natural product identified as a dimeric coumarin. While initially investigated in the context of compounds isolated from Euphorbia species, recent research has pinpointed its origin to Viola philippica. This distinction is crucial for understanding its biological context and potential therapeutic activities.

In Vitro Efficacy of this compound

To date, the primary reported in vitro activity of this compound is its potent inhibition of the Hepatitis C Virus (HCV) protease.

Table 1: In Vitro HCV Protease Inhibitory Activity of this compound

CompoundTargetIC50Source OrganismReference
This compoundHCV Protease3.63 µg/mLViola philippica[1][2]

Experimental Protocol: HCV Protease Inhibition Assay

The half-maximal inhibitory concentration (IC50) of this compound against HCV protease was determined using a specific enzymatic assay. While the detailed protocol for this specific finding is not publicly available, a general methodology for such an assay is as follows:

  • Reaction Mixture Preparation: A reaction buffer containing the HCV NS3/4A protease, a specific substrate (often a FRET-labeled peptide), and a cofactor (if necessary) is prepared.

  • Compound Incubation: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control group without the inhibitor is also prepared.

  • Reaction Initiation and Monitoring: The reaction is initiated, and the cleavage of the substrate by the protease is monitored over time by measuring the change in fluorescence or absorbance.

  • Data Analysis: The rate of reaction at each inhibitor concentration is calculated. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Workflow for a Typical HCV Protease Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare HCV NS3/4A Protease a1 Mix Protease, Substrate, and this compound in 96-well plate p1->a1 p2 Prepare FRET-labeled Substrate p2->a1 p3 Prepare this compound dilutions p3->a1 a2 Incubate at 37°C a1->a2 a3 Monitor Fluorescence a2->a3 d1 Calculate Reaction Rates a3->d1 d2 Determine Percent Inhibition d1->d2 d3 Plot Dose-Response Curve d2->d3 d4 Calculate IC50 Value d3->d4

Caption: Workflow of an in vitro HCV protease inhibition assay.

Comparison with Other Lathyrane Diterpenoids (Initial Hypothesis)

Prior to the specific identification of this compound's activity, research into the broader class of lathyrane diterpenoids from Euphorbia species provided context for potential anti-cancer efficacy. While this compound is a coumarin, a comparison with these compounds illustrates the cytotoxic potential within the plant genus it was once associated with.

Table 2: In Vitro Cytotoxicity of Selected Lathyrane Diterpenoids from Euphorbia lathyris

CompoundCell LineIC50 (µM)Reference
Euphorbia factor L28786-0 (Renal)9.43
HepG2 (Liver)13.22

In Vivo Efficacy and Signaling Pathways of this compound

Currently, there is no publicly available data on the in vivo efficacy of this compound for any therapeutic application. Similarly, the specific signaling pathways modulated by this compound have not been elucidated.

Based on the known mechanisms of other anti-cancer compounds, particularly those that induce apoptosis, a hypothetical signaling pathway that could be investigated for this compound is presented below. This is a generalized representation and requires experimental validation.

Hypothetical Apoptosis Induction Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway I This compound R Death Receptors (e.g., FAS, TNFR) I->R activates Bax Bax I->Bax activates Bcl2 Bcl-2 I->Bcl2 inhibits C8 Caspase-8 R->C8 activates C3 Caspase-3 C8->C3 activates M Mitochondria CytC Cytochrome c M->CytC releases Bax->M Bcl2->M C9 Caspase-9 CytC->C9 activates C9->C3 activates A Apoptosis C3->A

Caption: A potential signaling pathway for apoptosis induction.

Conclusion and Future Directions

The current body of scientific literature on this compound is limited, with its primary established biological activity being the in vitro inhibition of HCV protease. While compounds from the Euphorbia genus, with which it was initially associated, have shown cytotoxic effects, there is no direct evidence of this compound's efficacy against cancer cell lines or in in vivo models.

Future research should focus on:

  • Broad-spectrum in vitro screening: Evaluating the cytotoxic effects of this compound against a panel of human cancer cell lines.

  • In vivo studies: Should in vitro efficacy be established, conducting animal model studies to assess anti-tumor activity, pharmacokinetics, and potential toxicity.

  • Mechanism of action studies: Investigating the specific signaling pathways modulated by this compound to understand its molecular targets.

This guide will be updated as more research on this compound becomes available.

References

Safety Operating Guide

Navigating the Safe Disposal of Isoeuphorbetin: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Isoeuphorbetin, a dimeric coumarin with notable biological activity, requires a stringent disposal protocol.[1] This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for hazardous chemical waste management.

Immediate Safety and Disposal Plan

Core Principles for Disposal:

  • Waste Minimization: The first step in responsible waste management is to minimize its generation. This can be achieved by ordering only the necessary quantities of this compound and reducing the scale of experiments where possible.[11]

  • Segregation: Properly segregate this compound waste from other waste streams. Do not mix it with non-hazardous waste.[12]

  • Containerization: Use appropriate, clearly labeled, and sealed containers for waste accumulation.[11][12]

  • Institutional Guidelines: Always adhere to the specific hazardous waste disposal procedures established by your institution's Environmental Health and Safety (EHS) department.[7][13]

Quantitative Data for Disposal Management

While specific quantitative disposal parameters for this compound are not published, the following table summarizes the recommended general procedures for its management as a hazardous chemical waste.

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WasteBased on biological activity and origin from potentially toxic plant species.
pH Range for Aqueous Solutions N/A (Avoid drain disposal)General guidelines prohibit drain disposal of such chemicals regardless of pH.[6]
Container Type Chemically resistant, leak-proof container with a screw-top lid (e.g., HDPE or glass).To prevent leakage and reaction with the container material.[11][12]
Maximum Accumulation Volume 55 gallons (or as per institutional policy).[11][12]Adherence to satellite accumulation area regulations.
Storage Time Limit Up to 12 months in a designated Satellite Accumulation Area, or as per institutional policy.[11]To ensure timely disposal and prevent degradation or accidents.
Disposal Route Licensed hazardous waste disposal vendor via institutional EHS.Ensures environmentally sound and legally compliant disposal, likely through incineration.[14]

Experimental Protocol: Decontamination and Disposal of Labware

This protocol details the steps for handling and preparing for disposal of solid this compound waste and contaminated labware.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Designated hazardous waste container (solid waste).

  • Waste labels.

  • Spatula and weighing paper.

  • Sealable bags for contaminated sharps or small items.

Procedure:

  • Wear Appropriate PPE: Before handling this compound waste, ensure you are wearing safety goggles, a fully buttoned lab coat, and chemical-resistant gloves.

  • Segregate Solid Waste:

    • Collect any unused or expired solid this compound powder.

    • Gather all disposables that have come into direct contact with the compound, such as contaminated weighing paper, pipette tips, and gloves.

  • Package the Waste:

    • Carefully place the solid this compound and contaminated disposables into a designated, leak-proof hazardous waste container for solids.

    • For any contaminated sharps (e.g., needles, broken glass), place them in a designated sharps container first before placing the sealed sharps container in the hazardous waste bin.

  • Label the Container:

    • Affix a hazardous waste label to the container.

    • Clearly write "Hazardous Waste," the full chemical name "this compound," and an estimate of the quantity.

  • Store the Waste:

    • Keep the waste container securely closed at all times, except when adding waste.[6][7][12]

    • Store the container in a designated and properly marked Satellite Accumulation Area within the laboratory.[6][11] This area should be away from general lab traffic and incompatible materials.

  • Arrange for Disposal:

    • Once the container is full or has reached the storage time limit, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of chemical waste like this compound in a laboratory setting.

start Start: Chemical Waste Generated consult_sds Consult SDS and EHS Guidelines start->consult_sds is_hazardous Is the waste hazardous? non_hazardous Dispose in Non-Hazardous Waste is_hazardous->non_hazardous No segregate Segregate into Correct Waste Stream (Solid/Liquid) is_hazardous->segregate Yes consult_sds->is_hazardous end End: Waste Disposed non_hazardous->end container Use Appropriate, Labeled Hazardous Waste Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage ehs_pickup Contact EHS for Pickup and Final Disposal storage->ehs_pickup ehs_pickup->end

Caption: Logical workflow for laboratory chemical waste disposal.

References

Personal protective equipment for handling Isoeuphorbetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Isoeuphorbetin. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the safety protocols for coumarin, a closely related compound. It is imperative to handle this compound with caution in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is essential to ensure personal safety. The following table summarizes the recommended PPE.

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles with side shields.Protects eyes from dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) tested according to EN 374.[1]Prevents skin contact and potential allergic reactions or absorption.[1]
Respiratory Protection Use a NIOSH (US) or EN 143 (EU) approved respirator with appropriate particulate filters, especially where dust formation is possible.[2]Protects against inhalation of fine dust particles.
Body Protection A complete suit protecting against chemicals or a standard laboratory coat.Provides a barrier against accidental spills and contamination.

Operational Plan for Handling this compound

A systematic approach is critical for safely handling this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before handling, inspect all PPE for integrity.

2. Handling Procedures:

  • Avoid direct contact with the skin, eyes, and clothing.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Use dedicated spatulas and weighing boats for transferring the compound.

  • After handling, wash hands thoroughly with soap and water.[2]

3. Storage:

  • Store this compound in a tightly closed container in a dry and well-ventilated place.

  • Keep it away from strong oxidizing agents.

4. Spill Management:

  • In case of a spill, evacuate non-essential personnel from the area.

  • Wear full PPE, including respiratory protection.

  • Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a sealed container for disposal.[2]

  • Ventilate the area and wash the spill site after material pickup is complete.

5. Disposal Plan:

  • Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Do not allow the product to enter drains.[2]

  • Contaminated containers should be treated as hazardous waste and disposed of accordingly.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) - Lab Coat - Gloves - Safety Goggles prep_workspace Prepare Workspace - Ensure fume hood is operational - Verify access to safety shower and eyewash station prep_ppe->prep_workspace weigh Weigh this compound - Use a dedicated spatula and weigh boat - Minimize dust creation prep_workspace->weigh Proceed to Handling dissolve Dissolve or Use in Experiment - Handle solutions within the fume hood weigh->dissolve decontaminate Decontaminate Workspace - Wipe down surfaces - Clean used equipment dissolve->decontaminate Experiment Complete dispose_waste Dispose of Waste - Collect all waste in a labeled, sealed container - Follow institutional hazardous waste procedures decontaminate->dispose_waste doff_ppe Doff PPE - Remove gloves and lab coat carefully - Wash hands thoroughly dispose_waste->doff_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.